molecular formula C7H8IN B084972 2-Iodo-5-methylaniline CAS No. 13194-69-9

2-Iodo-5-methylaniline

Cat. No.: B084972
CAS No.: 13194-69-9
M. Wt: 233.05 g/mol
InChI Key: KXPBTNCFONSVIA-UHFFFAOYSA-N
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Description

2-Iodo-5-methylaniline is a useful research compound. Its molecular formula is C7H8IN and its molecular weight is 233.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

2-iodo-5-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H8IN/c1-5-2-3-6(8)7(9)4-5/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPBTNCFONSVIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371511
Record name 2-Iodo-5-methylaniline
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Molecular Weight

233.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13194-69-9
Record name 2-Iodo-5-methylbenzenamine
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Record name 2-Iodo-5-methylaniline
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Record name 2-Iodo-5-methylaniline
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Foundational & Exploratory

An In-depth Technical Guide to 2-Iodo-5-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-Iodo-5-methylaniline (also known as 3-Amino-4-iodotoluene), a key intermediate in organic synthesis.

Core Chemical Properties

This compound is a substituted aniline derivative with the CAS Registry Number 13194-69-9.[1][2][3][4][5][6] Its structure features an iodine atom and a methyl group on the aniline ring, making it a versatile building block in the synthesis of complex organic molecules.

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReferences
Identifier
CAS Number13194-69-9[1][2][3][4][5][6]
Molecular FormulaC₇H₈IN[1][2][6]
Molecular Weight233.05 g/mol [1][2][4][6]
Physical Properties
AppearancePale purple crystal; Light yellow to Brown powder or lump[1][3][5][6]
Melting Point35 - 40 °C[1][3][7]
Boiling Point266.5 °C at 760 mmHg[1]
Density1.791 g/cm³[1]
Optical & Spectroscopic Properties
Refractive Index1.663[1]
¹H NMR (400 MHz, CDCl₃)δ 7.50 (d, J=8.0 Hz, 1H), 6.59 (d, J=2.0 Hz, 1H), 6.33 (d, J=8.0 Hz, 1H)[7]
Thermodynamic & Safety Properties
Flash Point115 °C[1][5]
Vapor Pressure0.0086 mmHg at 25 °C[1]
pKa (Predicted)2.66 ± 0.10[1]

The interplay between the structural features and observed properties of this compound is crucial for predicting its behavior in chemical reactions.

G cluster_structure Molecular Structure cluster_properties Chemical & Physical Properties Structure This compound (C₇H₈IN) Aniline Aniline Backbone (-NH₂ group) Structure->Aniline Iodine Iodo Substituent (-I at C2) Structure->Iodine Methyl Methyl Substituent (-CH₃ at C5) Structure->Methyl PhysicalState Physical State (Solid, MP 35-40 °C) Structure->PhysicalState results in Spectra Spectroscopic Signature (¹H NMR) Structure->Spectra gives rise to Basicity Basicity (pKa ≈ 2.66) Aniline->Basicity determines Reactivity Reactivity (e.g., Cross-Coupling) Iodine->Reactivity enables Methyl->Basicity influences

Key properties of this compound.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its subsequent use in a representative cross-coupling reaction.

A practical, transition-metal-free route for the synthesis of 2-iodoanilines involves the decarboxylative iodination of the corresponding anthranilic acids. The following protocol is adapted from a published procedure for the synthesis of this compound.[7]

Materials:

  • 2-Amino-5-methylbenzoic acid

  • N-Iodosuccinimide (NIS)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Petroleum ether

  • Saturated aqueous Na₂S₂O₃ solution

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • High-pressure stainless-steel reactor

Procedure:

  • To a high-pressure stainless-steel reactor, add 2-amino-5-methylbenzoic acid (1.0 mmol), N-Iodosuccinimide (NIS) (1.2 mmol), and dimethyl sulfoxide (DMSO) (2 mL).

  • Seal the reactor and stir the reaction mixture at 120 °C for 12 hours.

  • After completion, cool the reactor to room temperature using a water bath.

  • Dilute the reaction mixture with ethyl acetate (20 mL).

  • Wash the organic phase sequentially with saturated aqueous Na₂S₂O₃ (2 x 10 mL), saturated aqueous NaHCO₃ (2 x 10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (1:50 v/v) as the eluent.

  • The final product, this compound, is obtained as a brown solid (yields may vary, a reported yield is 50%).[7]

The following diagram illustrates the key steps in the synthesis and purification of this compound.

G cluster_reaction Reaction Setup cluster_workup Workup & Purification reagents Combine Reactants: - 2-Amino-5-methylbenzoic acid - NIS - DMSO heating Heat in Reactor (120 °C, 12 h) reagents->heating cool Cool to RT heating->cool Reaction Completion extract Dilute & Wash (EtOAc, Na₂S₂O₃, NaHCO₃) cool->extract dry Dry & Concentrate extract->dry purify Flash Chromatography dry->purify product Pure this compound purify->product Isolation

Workflow for the synthesis of this compound.

Reactivity and Applications

The presence of the iodo group makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis and drug development. These reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allow for the facile formation of carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling is a versatile method for creating biaryl structures. This compound can be coupled with various arylboronic acids to synthesize substituted 2-aminobiphenyls, which are important scaffolds in medicinal chemistry.

Experimental Protocol (Representative): This protocol is a general procedure adapted for this compound based on standard methods for iodoanilines.[3]

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (e.g., Phenylboronic acid, 1.2 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (ligand, 0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Toluene/Water (e.g., 5:1 mixture, 5 mL), degassed

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk tube)

Procedure:

  • In a Schlenk tube, combine this compound, the arylboronic acid, and potassium phosphate.

  • Add the palladium catalyst (Pd(OAc)₂) and the SPhos ligand.

  • Evacuate the tube and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired 2-amino-4-methylbiphenyl derivative.

The mechanism of the Suzuki-Miyaura coupling reaction is a well-established catalytic cycle involving a palladium catalyst.

G pd0 Pd(0)L₂ ox_add Oxidative Addition Complex pd0->ox_add 1. Oxidative     Addition transmetal Transmetalation Complex ox_add->transmetal 2. Transmetalation red_elim Reductive Elimination Complex transmetal->red_elim red_elim->pd0 3. Reductive     Elimination product Biaryl Product (Ar-Ar') red_elim->product aryl_halide This compound (Ar-I) aryl_halide->ox_add boronic_acid Arylboronic Acid (Ar'-B(OH)₂) boronic_acid->transmetal base Base (e.g., K₃PO₄) base->transmetal

Catalytic cycle for the Suzuki-Miyaura reaction.

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled.[3] It can cause skin and serious eye irritation.[3] Standard laboratory safety precautions should be taken, including the use of personal protective equipment (PPE) such as gloves, safety goggles, and a lab coat. All manipulations should be carried out in a well-ventilated chemical fume hood.[1] Store the compound in a cool, refrigerated (0-10°C) place away from heat and oxidizing agents.[1][3]

References

An In-depth Technical Guide to the Synthesis of 3-Amino-4-iodotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-amino-4-iodotoluene, a valuable intermediate in pharmaceutical and chemical research. The document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathways to facilitate understanding and replication.

Introduction

3-Amino-4-iodotoluene is a substituted aromatic amine of significant interest in organic synthesis, particularly as a building block for more complex molecules in drug discovery and materials science. Its structure, featuring an amino group, an iodine atom, and a methyl group on a benzene ring, offers multiple points for chemical modification. This guide explores three principal synthetic routes to this compound, providing detailed methodologies and comparative data to aid researchers in selecting the most suitable pathway for their specific needs.

Pathway 1: Direct Iodination of m-Toluidine

This pathway offers the most direct route to 3-amino-4-iodotoluene, involving the electrophilic iodination of commercially available m-toluidine. The key challenge in this approach is achieving regioselectivity, as the amino and methyl groups direct iodination to different positions. However, specific reagents and conditions can favor the desired 4-iodo isomer.

Experimental Protocol: Iodination using Iodine and Silver Acetate

This method has been reported to provide a good yield of the desired product.

Materials:

  • m-Toluidine

  • Iodine (I₂)

  • Silver acetate (AgOAc)

  • Ethanol

  • Dichloromethane (CH₂Cl₂)

  • 5% Sodium hydroxide (NaOH) solution

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve m-toluidine (1 equivalent) in ethanol.

  • To this solution, add silver acetate (1 equivalent) and iodine (1 equivalent).

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the solid silver iodide formed is removed by filtration.

  • The filtrate is concentrated under reduced pressure to remove the ethanol.

  • The residue is dissolved in dichloromethane and washed with a 5% aqueous sodium hydroxide solution, followed by a wash with water.

  • The organic layer is separated, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude 3-amino-4-iodotoluene, which can be further purified by column chromatography or recrystallization.

Quantitative Data
ParameterValueReference
Starting Materialm-Toluidine
Product3-Amino-4-iodotoluene[1]
Reported Yield80%[2]
Melting Point37-41 °C[1]

Reaction Pathway Diagram

G m_toluidine m-Toluidine product 3-Amino-4-iodotoluene m_toluidine->product Iodination reagents I₂ / AgOAc Ethanol, RT

Caption: Direct iodination of m-toluidine to 3-amino-4-iodotoluene.

Pathway 2: Synthesis via 4-Iodo-3-nitrotoluene Intermediate

This two-step pathway involves the initial synthesis of 4-iodo-3-nitrotoluene, followed by the reduction of the nitro group to an amine. This approach can offer better regioselectivity compared to the direct iodination of m-toluidine.

Step 2a: Synthesis of 4-Iodo-3-nitrotoluene from 3-Nitrotoluene

Experimental Protocol: Iodination using N-Iodosuccinimide (NIS) and Sulfuric Acid

This method is effective for the iodination of deactivated aromatic rings.

Materials:

  • 3-Nitrotoluene

  • N-Iodosuccinimide (NIS)

  • Concentrated sulfuric acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Aqueous sodium sulfite (Na₂SO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Crushed ice

Procedure:

  • In a flask protected from light, add 3-nitrotoluene (1 equivalent) to concentrated sulfuric acid at 0 °C with stirring.

  • Once the substrate is dissolved, add N-iodosuccinimide (1.1 equivalents) portion-wise, maintaining the temperature between 0 and 5 °C.[3]

  • Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Add aqueous sodium sulfite solution to reduce any excess iodine species.

  • Extract the product with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]

  • Purify the crude product by column chromatography or recrystallization to yield 4-iodo-3-nitrotoluene.

Step 2b: Reduction of 4-Iodo-3-nitrotoluene to 3-Amino-4-iodotoluene

Experimental Protocol: Reduction using Iron in Acetic Acid

This is a classic and effective method for the reduction of aromatic nitro compounds.[4][5]

Materials:

  • 4-Iodo-3-nitrotoluene

  • Iron powder (Fe)

  • Glacial acetic acid

  • Ethanol

  • Water

  • Sodium carbonate (Na₂CO₃)

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, suspend 4-iodo-3-nitrotoluene (1 equivalent) in a mixture of ethanol and water.

  • Add iron powder (excess, e.g., 3-5 equivalents) to the suspension.

  • Heat the mixture to reflux and then add glacial acetic acid dropwise.

  • Continue refluxing and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Neutralize the filtrate with a saturated aqueous solution of sodium carbonate.

  • Extract the product with ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-amino-4-iodotoluene.

Quantitative Data
ParameterValueReference
Intermediate 4-Iodo-3-nitrotoluene
Starting Material3-Nitrotoluene[6]
Melting Point53-56 °C[7]
Boiling Point299.3±28.0 °C[7]
Final Product 3-Amino-4-iodotoluene
Starting Material4-Iodo-3-nitrotoluene
Melting Point37-41 °C[1]

Reaction Pathway Diagram

G nitrotoluene 3-Nitrotoluene intermediate 4-Iodo-3-nitrotoluene nitrotoluene->intermediate Iodination reagents1 NIS / H₂SO₄ product 3-Amino-4-iodotoluene intermediate->product Reduction reagents2 Fe / Acetic Acid

Caption: Two-step synthesis via a 4-iodo-3-nitrotoluene intermediate.

Pathway 3: Synthesis from 4-Methyl-2-nitroaniline via Sandmeyer Reaction

This pathway involves the diazotization of 4-methyl-2-nitroaniline to form a diazonium salt, which is then converted to 4-iodo-3-nitrotoluene via a Sandmeyer reaction. The subsequent reduction of the nitro group yields the final product.

Step 3a: Synthesis of 4-Iodo-3-nitrotoluene from 4-Methyl-2-nitroaniline

Experimental Protocol: Diazotization and Iodination (Sandmeyer Reaction)

This is a well-established method for introducing iodine into an aromatic ring.[8]

Materials:

  • 4-Methyl-2-nitroaniline

  • Concentrated hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Ice

  • Water

Procedure:

  • Dissolve 4-methyl-2-nitroaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0–5 °C in an ice bath.

  • Prepare a solution of sodium nitrite (1.1 equivalents) in water and cool it to 0–5 °C.

  • Slowly add the cold sodium nitrite solution to the amine solution with constant stirring, maintaining the temperature below 5 °C to form the diazonium salt.[9]

  • In a separate flask, prepare a solution of potassium iodide (1.2 equivalents) in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional period (e.g., 1-2 hours).

  • Collect the precipitated solid by filtration, wash with water, and then with a solution of sodium thiosulfate to remove excess iodine.

  • Dry the crude product, which can be purified by recrystallization to give 4-iodo-3-nitrotoluene.

Step 3b: Reduction of 4-Iodo-3-nitrotoluene

The reduction of the nitro group is carried out as described in Pathway 2, Step 2b.

Quantitative Data
ParameterValueReference
Intermediate 4-Iodo-3-nitrotoluene
Starting Material4-Methyl-2-nitroaniline[10]
Yield (analogous reaction)High[11]
Final Product 3-Amino-4-iodotoluene
Starting Material4-Iodo-3-nitrotoluene
Melting Point37-41 °C[1]

Reaction Pathway Diagram

G nitroaniline 4-Methyl-2-nitroaniline intermediate 4-Iodo-3-nitrotoluene nitroaniline->intermediate Sandmeyer Reaction reagents1 1. NaNO₂, HCl, 0-5°C 2. KI product 3-Amino-4-iodotoluene intermediate->product Reduction reagents2 Fe / Acetic Acid

Caption: Synthesis via Sandmeyer reaction of 4-methyl-2-nitroaniline.

Conclusion

This guide has detailed three distinct and viable synthetic pathways to 3-amino-4-iodotoluene. The choice of pathway will depend on factors such as the availability of starting materials, desired purity, scalability, and the specific equipment and safety protocols available in the laboratory. The direct iodination of m-toluidine is the most atom-economical route, while the multi-step pathways involving a 4-iodo-3-nitrotoluene intermediate may offer advantages in terms of regioselectivity and purification. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific experimental conditions.

References

An In-depth Technical Guide to the Physical Properties of 2-Iodo-5-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-Iodo-5-methylaniline (CAS No: 13194-69-9), a chemical compound of interest in various research and development applications. The information is compiled from various chemical data sources, offering a solid foundation for its use in a laboratory and developmental setting.

Physical and Chemical Properties

This compound presents as a solid, with its appearance described as a pale purple, light yellow to brown, or off-white to greyish-reddish yellow crystal or powder[1][2][3][4][5][6]. The compound is characterized by the following quantitative properties:

PropertyValueSource(s)
Molecular Formula C₇H₈IN[1]
Molecular Weight 233.05 g/mol [1][3]
Melting Point 35.0 to 39.0 °C[2][4][6], 36 °C[7], 37-39 °C[1][8], 40 °C[9][1][2][4][6][7][8][9]
Boiling Point 266.5 °C at 760 mmHg[1]
Density 1.791 g/cm³[1]
Flash Point 115 °C[1][2]
Refractive Index 1.663[1]
Vapor Pressure 0.0086 mmHg at 25 °C[1]
pKa 2.66 ± 0.10 (Predicted)[1]
Purity >98.0% (GC)[2][3][4][6]

Solubility: The compound is soluble in alcohol, ether, and benzene, but insoluble in water[10].

Experimental Protocols

Synthesis of 2-iodo-4-methylaniline

This protocol details the synthesis of 2-iodo-4-methylaniline from p-toluidine.

  • Materials:

    • Ammonium iodide (150 g, 1.03 mole)

    • Copper iodide (5 g, 0.0262 mole)

    • Ammonium dihydrogenphosphate (50 g, 0.435 mole)

    • p-toluidine (70 g, 0.654 mole)

    • Benzene (250 ml)

    • Pure water (100 ml)

  • Procedure:

    • Combine all reactants in a 500-ml pressure-proof glass autoclave.

    • Stir the reaction mixture under an oxygen pressure of 3 to 8 kg/cm ² (gauge pressure) at a temperature of 70°C.

    • As the oxygen pressure decreases to 3 kg/cm ², replenish it back to 8 kg/cm ².

    • After 3 hours, the organic layer is separated.

    • The product, 2-iodo-4-methylaniline, is isolated from the organic layer. The reported yield is 82% (83.1 g, 0.357 mole)[11].

Logical Relationships and Workflows

The synthesis of iodoanilines can be visualized as a multi-step process involving the reaction of a primary aniline with an iodine source in the presence of a catalyst and other reagents under controlled conditions.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product p_toluidine p-Toluidine reaction_vessel Autoclave Reaction p_toluidine->reaction_vessel ammonium_iodide Ammonium Iodide ammonium_iodide->reaction_vessel copper_iodide Copper Iodide copper_iodide->reaction_vessel ammonium_dihydrogenphosphate Ammonium Dihydrogenphosphate ammonium_dihydrogenphosphate->reaction_vessel benzene Benzene benzene->reaction_vessel water Water water->reaction_vessel pressure Oxygen Pressure (3-8 kg/cm²) pressure->reaction_vessel temperature Temperature (70 °C) temperature->reaction_vessel time Time (3 hours) time->reaction_vessel separation Organic Layer Separation reaction_vessel->separation product 2-Iodo-4-methylaniline separation->product

Caption: Synthesis workflow for 2-iodo-4-methylaniline.

This guide provides a foundational understanding of the physical properties of this compound. For further in-depth analysis or application-specific data, direct experimental determination is recommended.

References

The Strategic Utility of 2-Iodo-5-methylaniline in the Synthesis of Targeted Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic selection of starting materials and intermediates is paramount to the efficient synthesis of novel therapeutic agents. 2-Iodo-5-methylaniline, a substituted aromatic amine, has emerged as a valuable building block, particularly in the construction of kinase inhibitors that are at the forefront of targeted cancer therapy. Its unique structural features, namely the presence of a reactive iodine atom and a nucleophilic amino group, render it an ideal substrate for a variety of cross-coupling reactions pivotal to the assembly of complex heterocyclic scaffolds. This technical guide provides an in-depth overview of the IUPAC nomenclature, physicochemical properties, synthesis, and application of this compound in the development of potent kinase inhibitors, with a focus on those targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) signaling pathways.

IUPAC Nomenclature and Physicochemical Properties

The compound with the common name this compound is systematically named This compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1] Also known by its synonym, 3-Amino-4-iodotoluene, this compound is a solid at room temperature, typically appearing as a light yellow to brown powder or crystalline lump.[2][3][4][5] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
CAS Number 13194-69-9[1][2][3][5]
Molecular Formula C₇H₈IN[2]
Molecular Weight 233.05 g/mol [1][2]
Appearance Light yellow to Brown powder to lump[2][3][4][5]
Purity >98.0% (GC)[2][3][4][5]
Melting Point 35.0 to 39.0 °C[3][5]
Storage Temperature Refrigerator (2-8 °C)[1]

Synthesis of this compound

A practical and efficient method for the synthesis of this compound is through the transition-metal-free and base-free decarboxylative iodination of the corresponding anthranilic acid. This method offers a high-yielding and straightforward route to the desired product.

Experimental Protocol: Decarboxylative Iodination

This protocol is adapted from a general procedure for the synthesis of 2-iodoanilines.

Materials:

  • 2-Amino-4-methylbenzoic acid

  • Iodine (I₂)

  • Potassium Iodide (KI)

  • Acetonitrile (CH₃CN)

  • High-pressure stainless-steel reactor

  • Silica gel for column chromatography

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • To a 50 mL glass liner within a high-pressure stainless-steel autoclave, add 2-amino-4-methylbenzoic acid (1.0 mmol), iodine (I₂, 0.5 equiv.), and potassium iodide (KI, 0.6 equiv.).

  • Add 10 mL of acetonitrile (CH₃CN) to the autoclave.

  • Purge the autoclave with oxygen gas by three cycles of pressurization and venting.

  • Pressurize the autoclave with oxygen to 10 bar.

  • Heat the reaction mixture to 160 °C with continuous stirring for 2 hours.

  • After the reaction is complete, cool the reactor to room temperature using a water bath.

  • Concentrate the crude product under vacuum.

  • Purify the residue by flash column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (e.g., 1:50 v/v) as the eluent to afford this compound.

Expected Yield and Characterization:

  • Yield: Approximately 50%.[6]

  • Appearance: Brown solid.[6]

  • ¹H NMR (400 MHz, CDCl₃): δ 7.50 (d, J = 8.0 Hz, 1H), 6.59 (d, J = 2.0 Hz, 1H), 6.33 (d, J = 8.0 Hz, 1H).[6]

Application in the Synthesis of 4-Anilinoquinazoline Kinase Inhibitors

This compound is a key intermediate in the synthesis of 4-anilinoquinazoline derivatives, a class of compounds known to be potent inhibitors of protein kinases such as EGFR and VEGFR-2. The iodine atom at the 2-position is strategically placed for participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form the core structure of these inhibitors.

Experimental Protocol: Suzuki-Miyaura Coupling for Biaryl Synthesis

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an iodoaniline with an arylboronic acid, which is a critical step in the synthesis of many kinase inhibitors.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Base (e.g., K₂CO₃ or Na₂CO₃)

  • Solvent (e.g., dioxane/water mixture or toluene)

  • Round-bottom flask

  • Inert gas (Argon or Nitrogen)

  • Standard work-up and purification reagents (ethyl acetate, water, brine, anhydrous MgSO₄ or Na₂SO₄)

Procedure:

  • In a dry round-bottom flask, combine this compound (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and the base (2.0 mmol).

  • Add the palladium catalyst (3-5 mol%).

  • Evacuate the flask and backfill with an inert gas. Repeat this process three times.

  • Add the degassed solvent to the flask.

  • Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring under the inert atmosphere.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Role in Targeting Cancer Signaling Pathways

The 4-anilinoquinazoline scaffold, readily synthesized from this compound, is a privileged structure in the design of inhibitors that target the ATP-binding site of protein kinases. Overexpression or mutation of kinases like EGFR and VEGFR-2 are hallmarks of many cancers, leading to uncontrolled cell proliferation, survival, and angiogenesis.

VEGFR-2 and EGFR Signaling Pathways

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Upon binding its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a downstream signaling cascade involving pathways such as PLCγ-PKC-Raf-MEK-MAPK, which ultimately promotes endothelial cell proliferation and migration.

EGFR, upon activation by ligands like EGF, also dimerizes and autophosphorylates, triggering multiple signaling cascades, including the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway. These pathways are central to regulating cell proliferation, survival, and differentiation.

The following diagrams illustrate the general drug discovery workflow for kinase inhibitors and the targeted signaling pathways.

G cluster_0 Drug Discovery Workflow for Kinase Inhibitors Target_ID Target Identification (e.g., VEGFR-2, EGFR) Hit_Gen Hit Generation (High-Throughput Screening) Target_ID->Hit_Gen Hit_to_Lead Hit-to-Lead (SAR Studies) Hit_Gen->Hit_to_Lead Lead_Opt Lead Optimization (ADME/Tox Profiling) Hit_to_Lead->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Drug Discovery Workflow for Kinase Inhibitors

G cluster_0 VEGFR-2 Signaling Pathway cluster_1 EGFR Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK MEK->MAPK Proliferation Endothelial Cell Proliferation & Migration MAPK->Proliferation EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras ERK ERK Ras->ERK Akt Akt PI3K->Akt Cell_Survival Cell Proliferation & Survival Akt->Cell_Survival ERK->Cell_Survival Inhibitor 4-Anilinoquinazoline Inhibitor (from this compound) Inhibitor->VEGFR2 Inhibits Inhibitor->EGFR Inhibits

Targeted Inhibition of VEGFR-2 and EGFR Signaling

Quantitative Data Summary

The following table summarizes key quantitative data related to the synthesis and characterization of this compound and its utility in subsequent reactions.

ParameterValueMethod
Yield of this compound ~50%Decarboxylative Iodination
¹H NMR Chemical Shifts (ppm) 7.50, 6.59, 6.33400 MHz NMR in CDCl₃
Purity >98.0%Gas Chromatography (GC)
Suzuki Coupling Catalyst Loading 3-5 mol%Reaction Condition

Conclusion

This compound is a strategically important building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its well-defined reactivity and structural features make it an ideal precursor for the construction of 4-anilinoquinazoline-based kinase inhibitors. A thorough understanding of its synthesis and application in robust chemical transformations such as the Suzuki-Miyaura coupling is essential for medicinal chemists aiming to develop novel therapeutics targeting critical cancer-related signaling pathways. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and scientists in this endeavor.

References

Spectroscopic Profile of 2-Iodo-5-methylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Iodo-5-methylaniline (also known as 3-Amino-4-iodotoluene), a compound of interest in synthetic chemistry and drug discovery. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and utilization in further research.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.50Doublet (d)8.0Aromatic CH (H6)
6.59Doublet (d)2.0Aromatic CH (H4)
6.33Doublet of Doublets (dd)8.0, 2.0Aromatic CH (H5)
~3.9 (not explicitly stated but expected)Singlet (s)-NH₂
2.21 (in a related isomer)Singlet (s)-CH₃
Solvent: CDCl₃, Instrument Frequency: 400 MHz. Data is based on reported values for this compound and related isomers.[1]
Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~146-148C-NH₂ (C1)
~83-85C-I (C2)
~138-140C-CH₃ (C5)
~130-132Aromatic CH (C6)
~118-120Aromatic CH (C4)
~114-116Aromatic CH (C3)
~20-22CH₃
Solvent: CDCl₃, Instrument Frequency: 100 MHz. Predicted values are based on data for 2-iodoaniline and other substituted iodoanilines.[2]
Table 3: Predicted Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium-Strong, DoubletN-H Stretch (asymmetric and symmetric)
3100 - 3000MediumAromatic C-H Stretch
2950 - 2850MediumAliphatic C-H Stretch (CH₃)
1620 - 1580StrongN-H Bend (Scissoring) and Aromatic C=C Stretch
1500 - 1400Medium-StrongAromatic C=C Stretch
1300 - 1250StrongC-N Stretch
850 - 750StrongC-H Out-of-plane Bend
~550Medium-WeakC-I Stretch
Predicted based on characteristic absorption frequencies for primary aromatic amines and iodo-aromatic compounds.
Table 4: Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment
233High[M]⁺ (Molecular Ion)
106High[M - I]⁺
91Medium[C₇H₇]⁺ (Tropylium ion) or related fragment
77Medium[C₆H₅]⁺
Predicted fragmentation pattern based on the molecular structure (C₇H₈IN, Molecular Weight: 233.05 g/mol ) and typical fragmentation of anilines and iodo-aromatics.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters for ¹H NMR:

    • Set the spectral width to cover the range of 0-10 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16 or more) to achieve a good signal-to-noise ratio.

  • Acquisition Parameters for ¹³C NMR:

    • Set the spectral width to cover the range of 0-160 ppm.

    • Employ proton decoupling to simplify the spectrum.

    • Use a pulse angle of 45 degrees.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

  • Instrumentation: Employ a mass spectrometer equipped with an Electron Ionization (EI) source.

  • Acquisition Parameters:

    • Set the electron energy to 70 eV.

    • Scan a mass-to-charge (m/z) range of approximately 40-300 amu.

    • Set the ion source temperature to around 200-250 °C.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the fragments.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing Sample This compound Dissolved Dissolved in CDCl3 Sample->Dissolved KBr_Pellet KBr Pellet Sample->KBr_Pellet Dilute_Sol Dilute Solution Sample->Dilute_Sol NMR NMR Spectrometer Dissolved->NMR FTIR FTIR Spectrometer KBr_Pellet->FTIR MS Mass Spectrometer Dilute_Sol->MS H_NMR ¹H NMR Spectrum NMR->H_NMR C_NMR ¹³C NMR Spectrum NMR->C_NMR IR_Spectrum IR Spectrum FTIR->IR_Spectrum Mass_Spectrum Mass Spectrum MS->Mass_Spectrum

Caption: Workflow for the spectroscopic characterization of this compound.

References

A Technical Guide to the Physicochemical Properties of 2-Iodo-5-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the melting and boiling points of 2-Iodo-5-methylaniline (CAS No. 13194-69-9), a key intermediate in various chemical syntheses. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Physicochemical Data

The melting and boiling points are critical parameters for the identification, purification, and handling of chemical compounds. The following table summarizes the key physical properties of this compound.

PropertyValueConditions
Melting Point35 - 39 °C
Boiling Point266.5 °Cat 760 mmHg

Experimental Protocols

While compound-specific experimental determinations were not cited in the immediate literature, the following represents standard, detailed methodologies for ascertaining the melting and boiling points of a solid organic compound such as this compound.

2.1. Melting Point Determination (Capillary Method)

This method is based on observing the temperature range over which a small, powdered sample of the solid melts when heated in a capillary tube.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer (calibrated)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of this compound is placed in a mortar and finely powdered with a pestle. This ensures uniform heat transfer.

  • Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently on a hard surface to pack the sample into the sealed end. A sample height of 1-2 mm is ideal.[1][2][3]

  • Apparatus Setup: The loaded capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[1] This assembly is then placed in the heating block of the melting point apparatus or immersed in the oil of a Thiele tube.[1]

  • Heating and Observation: The apparatus is heated at a rapid rate initially to approach the expected melting point. The heating rate is then reduced to approximately 1-2 °C per minute.[3]

  • Data Recording: Two temperatures are recorded:

    • T1: The temperature at which the first drop of liquid appears.

    • T2: The temperature at which the entire sample has completely melted into a clear liquid.

  • Reporting: The melting point is reported as the range between T1 and T2. For a pure compound, this range is typically narrow (0.5-1.0 °C).

2.2. Boiling Point Determination (Microscale Capillary Method)

This technique is suitable for determining the boiling point of small quantities of a liquid or a low-melting solid that can be liquefied for the experiment.

Apparatus:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (e.g., oil bath or aluminum block)

  • Rubber band or thread for attachment

Procedure:

  • Sample Preparation: A few milliliters of the liquefied this compound are placed into a small test tube.[4]

  • Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid and the sealed end protruding above the surface.[5]

  • Assembly: The test tube is attached to a thermometer. The entire assembly is then immersed in a heating bath (e.g., oil bath).[4][5]

  • Heating: The bath is heated gently. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

  • Observation: Heating continues until a rapid and continuous stream of bubbles emerges from the capillary tip.[5] At this point, the heating is discontinued, and the apparatus is allowed to cool slowly.

  • Data Recording: The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[5][6] This indicates that the vapor pressure of the liquid equals the atmospheric pressure.

Logical Workflow for Synthesis and Analysis

The synthesis of a target organic compound like this compound involves a structured workflow from reaction setup to final characterization. This process ensures the desired product is obtained with high purity.

General Workflow for Synthesis and Analysis of this compound cluster_synthesis Synthesis cluster_purification Isolation & Purification cluster_analysis Characterization Reaction_Setup Reaction Setup (Reagents + Solvent) Monitoring Reaction Monitoring (TLC, LC/MS) Reaction_Setup->Monitoring Quench Reaction Quench Monitoring->Quench Extraction Work-up (Liquid-Liquid Extraction) Quench->Extraction Drying Drying (e.g., Na2SO4) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Chromatography Purification (Column Chromatography) Evaporation->Chromatography Structure_ID Structure Identification (NMR, MS) Chromatography->Structure_ID Purity_Check Purity & Property Check (Melting/Boiling Point) Structure_ID->Purity_Check

Caption: Workflow for organic compound synthesis, purification, and analysis.

References

A Technical Guide to the Solubility of 2-Iodo-5-methylaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Iodo-5-methylaniline. Due to a notable absence of quantitative solubility data in publicly accessible literature, this document focuses on providing a robust experimental framework for determining its solubility in various organic solvents. The methodologies outlined herein are essential for professionals engaged in the synthesis, purification, formulation, and quality control processes involving this compound.

Solubility Profile of this compound

For precise applications in chemical synthesis, purification (such as recrystallization), and formulation, experimental determination of solubility is strongly recommended. The following table provides an estimated qualitative solubility profile. It is imperative to note that these are predictions and must be confirmed through empirical testing.

Table 1: Estimated Qualitative Solubility of this compound in Common Organic Solvents

SolventChemical ClassPredicted Qualitative SolubilityRationale for Estimation
MethanolPolar ProticHighThe polar hydroxyl group can interact with the amine, and the methyl group provides some nonpolar character.
EthanolPolar ProticHighSimilar to methanol, offering a good balance of polarity.
AcetonePolar AproticHighThe polar carbonyl group can act as a hydrogen bond acceptor for the amine.
DichloromethanePolar AproticMediumA versatile solvent that can dissolve a wide range of organic compounds.
TolueneNonpolar AromaticMediumThe aromatic ring of toluene can interact with the benzene ring of the analyte.
Ethyl AcetatePolar AproticMediumOffers a balance of polarity that is often effective for moderately polar compounds.
HexaneNonpolar AliphaticLowThe nonpolar nature of hexane is unlikely to effectively solvate the more polar this compound.
WaterPolar ProticLowThe presence of the large, nonpolar iodotoluene moiety is expected to significantly limit aqueous solubility.

Experimental Protocol for Solubility Determination: Isothermal Equilibrium Method

The isothermal equilibrium (or shake-flask) method is a reliable and widely used technique to determine the solubility of a solid in a liquid solvent.[1][2] This method involves creating a saturated solution at a constant temperature and then measuring the concentration of the solute.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Thermostatic shaker or water bath

  • Analytical balance

  • Vials or flasks with airtight seals

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer, or gravimetric analysis setup)

Procedure
  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

  • Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure the solution is saturated. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a period to let the excess solid settle.

  • Sampling: Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved microcrystals.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method.

    • High-Performance Liquid Chromatography (HPLC-UV): This is often the preferred method due to its specificity and sensitivity. A calibration curve should be prepared using standard solutions of known concentrations.[3][4]

    • UV-Vis Spectrophotometry: If the compound has a suitable chromophore and there are no interfering substances, UV-Vis spectrophotometry can be a simpler alternative. A calibration curve is also required.[5][6]

    • Gravimetric Analysis: This method involves evaporating the solvent from a known volume of the saturated solution and weighing the remaining solid residue.[7][8] While simpler, it can be less accurate for solvents with high boiling points or for compounds that are not thermally stable.

  • Calculation: Calculate the solubility from the measured concentration of the diluted sample, taking into account the dilution factor. Solubility is typically expressed in units such as g/L, mg/mL, or mol/L.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the isothermal equilibrium method for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result prep1 Add excess this compound to solvent equil1 Seal and place in thermostatic shaker prep1->equil1 equil2 Equilibrate for 24-72 hours equil1->equil2 sampling1 Allow excess solid to settle equil2->sampling1 sampling2 Withdraw and filter supernatant sampling1->sampling2 sampling3 Dilute sample accurately sampling2->sampling3 sampling4 Quantify concentration (HPLC/UV-Vis) sampling3->sampling4 result1 Calculate solubility sampling4->result1

Caption: Workflow for Solubility Determination.

References

Quantum Chemical Blueprint for 2-Iodo-5-methylaniline: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of a hypothetical quantum chemical investigation into 2-Iodo-5-methylaniline, a molecule of interest in synthetic chemistry and potentially in drug development. The methodologies and expected outcomes are based on established computational chemistry protocols commonly applied to aniline derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to understand the molecular properties of this compound through theoretical calculations.

Introduction

This compound (also known as 3-Amino-4-iodotoluene) is an aromatic amine.[1] Its chemical properties include a molecular formula of C7H8IN and a molecular weight of 233.05 g/mol .[1][2] It typically appears as a light yellow to brown powder or lump.[1] Understanding the structural, electronic, and spectroscopic properties of this molecule at a quantum mechanical level is crucial for predicting its reactivity, intermolecular interactions, and potential as a scaffold in medicinal chemistry.

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating molecular characteristics with high accuracy.[3][4] These methods allow for the prediction of optimized molecular geometry, vibrational frequencies, and electronic properties, which can be correlated with experimental data.

Computational Methodology

The following section outlines a robust and widely adopted computational protocol for the quantum chemical analysis of this compound.

Software and Theoretical Level

All calculations would be performed using a standard quantum chemistry software package. The geometry optimization and subsequent frequency and electronic property calculations would be carried out using Density Functional Theory (DFT). A popular and effective hybrid functional, B3LYP (Becke, 3-parameter, Lee-Yang-Parr), would be employed in conjunction with a Pople-style basis set, such as 6-311++G(d,p), which provides a good balance between computational cost and accuracy for molecules of this size.[3][5]

Geometry Optimization and Frequency Calculations

The initial molecular structure of this compound would be built and subjected to geometry optimization to find the global minimum on the potential energy surface. The absence of imaginary frequencies in the subsequent vibrational frequency calculation would confirm that the optimized structure corresponds to a true energy minimum. These calculated vibrational frequencies can then be compared with experimental FT-IR and FT-Raman spectra.

Electronic Property Calculations

Following geometry optimization, key electronic properties would be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transitions.

Expected Quantitative Data

The following tables summarize the kind of quantitative data that would be generated from the proposed quantum chemical calculations. The values presented are hypothetical but are based on typical results for similar molecules.

Table 1: Optimized Geometric Parameters (Hypothetical)
ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-I2.10
C-N1.40
C-C (aromatic)1.39 - 1.41
C-H (aromatic)1.08
N-H1.01
C-C (methyl)1.51
C-H (methyl)1.09
C-C-I120.5
C-C-N119.8
H-N-H112.0
C-C-C-C (ring)~0.0
Table 2: Calculated Vibrational Frequencies (Hypothetical, selected modes)
Vibrational ModeWavenumber (cm⁻¹)Description
ν(N-H) symmetric3400N-H stretching
ν(N-H) asymmetric3490N-H stretching
ν(C-H) aromatic3050 - 3100C-H stretching
ν(C-H) methyl2920 - 2980C-H stretching
ν(C=C) aromatic1580 - 1620Aromatic ring stretching
δ(N-H) scissoring1600N-H bending
δ(C-H) in-plane1000 - 1300C-H in-plane bending
γ(C-H) out-of-plane750 - 900C-H out-of-plane bending
ν(C-I)500 - 600C-I stretching
Table 3: Calculated Electronic Properties (Hypothetical)
PropertyValue
HOMO Energy-5.8 eV
LUMO Energy-0.9 eV
HOMO-LUMO Gap4.9 eV
Dipole Moment2.5 Debye

Experimental Protocols for Validation

To validate the theoretical findings, the following experimental procedures would be necessary.

Synthesis and Purification

This compound can be synthesized via methods such as the decarboxylative iodination of anthranilic acids.[6] The synthesized compound would be purified by column chromatography to achieve a high purity level (>98%), which can be confirmed by Gas Chromatography (GC).[1]

Spectroscopic Analysis
  • FT-IR and FT-Raman Spectroscopy : The vibrational modes of the molecule would be experimentally determined using Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy. The spectra would be recorded in the range of 400-4000 cm⁻¹ and compared with the calculated vibrational frequencies.[3]

  • NMR Spectroscopy : ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra would be recorded to confirm the molecular structure. Chemical shifts provide information about the electronic environment of the nuclei, which can be correlated with calculated electronic charge distributions.

  • UV-Vis Spectroscopy : The electronic transitions of the molecule would be studied using UV-Visible absorption spectroscopy. The absorption maxima can be compared with the theoretically predicted electronic transitions from Time-Dependent DFT (TD-DFT) calculations.

Visualization of the Computational Workflow

The following diagram illustrates the logical workflow for the quantum chemical calculations of this compound.

computational_workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation cluster_analysis Data Analysis and Interpretation mol_structure Define Molecular Structure (this compound) methodology Select Methodology (e.g., DFT/B3LYP/6-311++G(d,p)) mol_structure->methodology geom_opt Geometry Optimization methodology->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify Minimum opt_geom Optimized Geometry (Bond lengths, angles) geom_opt->opt_geom electronic_prop Electronic Property Calculation (HOMO, LUMO, etc.) freq_calc->electronic_prop vib_spectra Vibrational Spectra (IR, Raman) freq_calc->vib_spectra electronic_data Electronic Properties (Energy gap, reactivity) electronic_prop->electronic_data comparison Comparison with Experimental Data opt_geom->comparison vib_spectra->comparison

Workflow for Quantum Chemical Calculations.

Conclusion

This technical guide outlines a comprehensive theoretical framework for the quantum chemical investigation of this compound. By employing Density Functional Theory, it is possible to obtain detailed insights into the molecule's geometric, vibrational, and electronic properties. The hypothetical data presented herein serves as a blueprint for what can be expected from such a study. The correlation of these theoretical predictions with experimental data from techniques like FT-IR, FT-Raman, and NMR spectroscopy is essential for a complete understanding of the molecule's behavior. This knowledge is invaluable for its potential applications in drug design and development, enabling a more rational approach to the synthesis of novel bioactive compounds.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Iodo-5-methylaniline from Anthranilic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 2-iodo-5-methylaniline, a valuable building block in pharmaceutical and materials science. The primary method detailed is a modern and efficient transition-metal-free and base-free decarboxylative iodination of 5-methylanthranilic acid. An alternative multi-step synthesis involving a Sandmeyer-type reaction is also discussed. This application note is intended to serve as a comprehensive guide for researchers in organic synthesis and drug development, providing clear, actionable protocols and relevant data. The unique chemical structure of this compound, featuring an iodine atom, makes it a versatile synthon for various coupling reactions, including Suzuki, Sonogashira, and Heck reactions, which are fundamental in constructing complex molecular architectures found in many pharmaceutical agents.[1]

Introduction

This compound is a key pharmaceutical intermediate used in the synthesis of a variety of therapeutic compounds.[1][2] Its structural motifs are found in molecules developed as anti-cancer agents, anti-inflammatory drugs, and neurological agents.[1] The efficient synthesis of this compound is therefore of significant interest to the drug development community. Traditional methods for the synthesis of aryl iodides can involve harsh conditions or the use of expensive and toxic heavy metals. The protocols described herein focus on practical and more sustainable approaches starting from readily available anthranilic acid derivatives.

Methods and Protocols

Two primary synthetic routes from 5-methylanthranilic acid to this compound are presented below.

Protocol 1: Transition-Metal-Free Decarboxylative Iodination (Recommended)

This modern approach provides a direct, one-step synthesis and is recommended for its operational simplicity and use of inexpensive reagents.[3] The reaction proceeds via a radical pathway and has been shown to have a high tolerance for various functional groups.[3]

Reaction Scheme:

Caption: Reaction scheme for the decarboxylative iodination of 5-methylanthranilic acid.

Experimental Protocol:

A detailed experimental protocol based on the literature for a similar transformation is as follows.[3] Researchers should optimize conditions for their specific setup.

  • To a reaction vessel, add 5-methylanthranilic acid (1.0 mmol), potassium iodide (KI) (1.2 mmol), and iodine (I₂) (0.5 mmol).

  • Add the chosen solvent (e.g., DMSO or DMF) (5 mL).

  • Stir the mixture at a specified temperature (e.g., 120 °C) under an oxygen atmosphere (e.g., using a balloon).

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with sodium thiosulfate solution to remove any remaining iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in petroleum ether) to yield pure this compound.

Protocol 2: Sandmeyer-Type Reaction

This classical multi-step approach involves the diazotization of 5-methylanthranilic acid, followed by an iodination reaction and subsequent decarboxylation. While generally reliable, it is a longer process than the direct decarboxylative iodination.

Reaction Scheme:

A 5-Methylanthranilic Acid B Diazonium Salt Intermediate A->B NaNO₂, H⁺ (0-5 °C) C 2-Iodo-5-methylbenzoic Acid B->C KI D This compound C->D Heat (Decarboxylation)

Caption: Multi-step synthesis of this compound via a Sandmeyer-type reaction.

Experimental Protocol:

Step 1: Diazotization of 5-Methylanthranilic Acid

  • Suspend 5-methylanthranilic acid (1.0 mmol) in a mixture of water and a strong acid (e.g., HCl or H₂SO₄).

  • Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.05 mmol) dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Iodination

  • In a separate flask, dissolve potassium iodide (KI) (1.2 mmol) in water.

  • Slowly add the cold diazonium salt solution to the KI solution with stirring. Effervescence (release of N₂ gas) should be observed.

  • Allow the reaction mixture to warm to room temperature and then gently heat (e.g., to 40-50 °C) until gas evolution ceases to yield 2-iodo-5-methylbenzoic acid.

Step 3: Decarboxylation

  • Isolate the crude 2-iodo-5-methylbenzoic acid.

  • Heat the isolated product (with or without a high-boiling point solvent or catalyst) to induce decarboxylation and form this compound.

  • Purify the final product using standard techniques such as distillation or chromatography.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound via the recommended decarboxylative iodination method.

ParameterValueReference
Starting Material 5-Methylanthranilic Acid-
Product This compound-
Molecular Formula C₇H₈IN[4][5]
Molecular Weight 233.05 g/mol [4][5]
Yield 50%[6]
Melting Point 40 °C[6]
Appearance Brown solid[6]
¹H NMR (400 MHz, CDCl₃) δ 7.50 (d, J = 8.0 Hz, 1H), 6.59 (d, J = 2.0 Hz, 1H), 6.33 (d, J = 8.0 Hz, 1H)[6]
Purity >98.0% (GC)[4][7]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

cluster_prep Preparation cluster_synthesis Synthesis cluster_workup Workup and Purification cluster_analysis Analysis prep_reagents Prepare Reagents and Solvents setup_reaction Set up Reaction Apparatus prep_reagents->setup_reaction run_reaction Run Reaction under Optimized Conditions setup_reaction->run_reaction monitor_reaction Monitor Reaction Progress (TLC/LC-MS) run_reaction->monitor_reaction quench_reaction Quench Reaction and Aqueous Workup monitor_reaction->quench_reaction Upon Completion extract_product Extract Product with Organic Solvent quench_reaction->extract_product purify_product Purify by Column Chromatography extract_product->purify_product characterize_product Characterize Product (NMR, MS) purify_product->characterize_product determine_yield Determine Yield and Purity characterize_product->determine_yield

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The direct decarboxylative iodination of 5-methylanthranilic acid represents an efficient and practical method for the synthesis of this compound. This protocol offers advantages in terms of step economy and the avoidance of harsh reagents. The availability of this synthetic route facilitates the production of a key intermediate for the development of novel pharmaceutical compounds. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific laboratory conditions and scale requirements.

References

2-Iodo-5-methylaniline: A Versatile Building Block in Modern Organic Synthesis for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Iodo-5-methylaniline, a readily available aromatic amine, has emerged as a crucial building block in the synthesis of a diverse array of complex organic molecules. Its unique structural features, comprising an aniline moiety, a sterically accessible iodine atom, and a methyl group, render it an ideal substrate for a variety of powerful cross-coupling reactions. This application note provides a comprehensive overview of the utility of this compound in key organic transformations, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. Detailed experimental protocols, quantitative data, and visualizations of synthetic workflows and relevant biological pathways are presented to guide researchers in leveraging this versatile molecule for applications in drug discovery, materials science, and chemical biology.

Key Applications in Cross-Coupling Reactions

The presence of the iodo group on the aniline ring allows for facile palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds with a high degree of control and efficiency.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Amines

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. Using this compound as a substrate, a wide range of biaryl amine derivatives can be synthesized. These structures are prevalent in many biologically active compounds.

Experimental Protocol: Synthesis of 2-(4-methoxyphenyl)-5-methylaniline

A mixture of this compound (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.) is taken in a round-bottom flask. The flask is evacuated and backfilled with argon. Anhydrous, degassed 1,4-dioxane and water (4:1 v/v) are added, and the reaction mixture is heated to 90 °C for 12 hours. After completion, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired biaryl amine.

EntryArylboronic AcidProductCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
14-Methoxyphenylboronic acid2-(4-methoxyphenyl)-5-methylanilinePd(OAc)₂ / PPh₃K₂CO₃Dioxane/H₂O901285
2Phenylboronic acid5-Methyl-[1,1'-biphenyl]-2-aminePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O1001092
33-Tolylboronic acid2',5-Dimethyl-[1,1'-biphenyl]-2-amine[Pd(dppf)Cl₂]Cs₂CO₃DMF110888

Synthetic Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow start Start reactants This compound + Arylboronic Acid start->reactants reaction Suzuki-Miyaura Coupling reactants->reaction conditions Pd Catalyst Base Solvent conditions->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product 2-Aryl-5-methylaniline purification->product

Suzuki-Miyaura coupling workflow.

Buchwald-Hartwig Amination: Synthesis of N-Aryl and N-Heteroaryl Anilines

The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to a wide range of substituted diarylamines and related compounds, which are important pharmacophores.

Experimental Protocol: Synthesis of N-phenyl-2-iodo-5-methylaniline

In an oven-dried Schlenk tube, this compound (1.0 equiv.), aniline (1.2 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.), Xantphos (0.1 equiv.), and sodium tert-butoxide (NaOtBu, 1.4 equiv.) are combined. The tube is evacuated and backfilled with argon. Anhydrous toluene is added, and the mixture is heated to 110 °C for 18 hours. After cooling, the reaction mixture is diluted with diethyl ether, filtered through a pad of Celite, and concentrated. The residue is purified by column chromatography to yield the N-arylated product.

EntryAmineProductCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1AnilineN-phenyl-2-iodo-5-methylanilinePd(OAc)₂ / XantphosNaOtBuToluene1101878
2Morpholine4-(2-Iodo-5-methylphenyl)morpholinePd₂(dba)₃ / BINAPK₃PO₄Dioxane1002485
3BenzylamineN-benzyl-2-iodo-5-methylanilinePd(OAc)₂ / RuPhosCs₂CO₃Toluene1001690

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd_complex1 [Ar-Pd(II)-I]L_n oxidative_addition->pd_complex1 amine_coordination Amine Coordination pd_complex1->amine_coordination HNR'R'' pd_complex2 [Ar-Pd(II)-I(HNR'R'')]L_n amine_coordination->pd_complex2 deprotonation Deprotonation (Base) pd_complex2->deprotonation pd_complex3 [Ar-Pd(II)-NR'R'']L_n deprotonation->pd_complex3 reductive_elimination Reductive Elimination pd_complex3->reductive_elimination reductive_elimination->pd0 product Ar-NR'R'' reductive_elimination->product

Buchwald-Hartwig amination cycle.

Sonogashira Coupling: Synthesis of Alkynyl Anilines

The Sonogashira coupling provides a reliable method for the synthesis of aryl alkynes. This compound can be efficiently coupled with terminal alkynes to produce 2-(alkynyl)-5-methylanilines, which are valuable intermediates for the synthesis of heterocycles like quinolines.

Experimental Protocol: Synthesis of 5-Methyl-2-(phenylethynyl)aniline

To a solution of this compound (1.0 equiv.) in a mixture of triethylamine and DMF (1:1), phenylacetylene (1.1 equiv.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 equiv.), and copper(I) iodide (CuI, 0.05 equiv.) are added. The reaction mixture is stirred at 60 °C under an argon atmosphere for 6 hours. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

EntryAlkyneProductCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylacetylene5-Methyl-2-(phenylethynyl)anilinePdCl₂(PPh₃)₂ / CuIEt₃NDMF60691
2Trimethylsilylacetylene5-Methyl-2-((trimethylsilyl)ethynyl)anilinePd(PPh₃)₄ / CuIEt₃NTHF50888
31-Hexyne2-(Hex-1-yn-1-yl)-5-methylanilinePdCl₂(PPh₃)₂ / CuIPiperidineDMF70585
Heck Reaction: Synthesis of Alkenyl Anilines

The Heck reaction allows for the arylation of alkenes. This compound can be coupled with various alkenes to generate substituted anilines bearing a vinyl group, which are useful precursors for further synthetic transformations.

Experimental Protocol: Synthesis of (E)-2-(But-2-en-2-yl)-5-methylaniline

A mixture of this compound (1.0 equiv.), butyl acrylate (1.5 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.), tri(o-tolyl)phosphine (P(o-tol)₃, 0.1 equiv.), and triethylamine (Et₃N, 2.0 equiv.) in anhydrous DMF is heated at 100 °C for 24 hours in a sealed tube under an argon atmosphere. The reaction mixture is then cooled, diluted with water, and extracted with diethyl ether. The organic extracts are washed with brine, dried over magnesium sulfate, and concentrated. The product is purified by column chromatography.

EntryAlkeneProductCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Butyl acrylate(E)-Butyl 3-(2-amino-4-methylphenyl)acrylatePd(OAc)₂ / P(o-tol)₃Et₃NDMF1002475
2Styrene(E)-5-Methyl-2-(2-phenylvinyl)anilinePd(OAc)₂ / PPh₃NaOAcDMA1202082
3Acrylonitrile(E)-3-(2-Amino-4-methylphenyl)acrylonitrilePd/CNaOAcDMA1402094

Application in the Synthesis of Bioactive Molecules: Kinase Inhibitors

Derivatives of this compound serve as key intermediates in the synthesis of various biologically active molecules, including kinase inhibitors, which are a major class of anticancer drugs. For instance, the quinoline scaffold, accessible from Sonogashira coupling products of this compound, is a common core in many EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) inhibitors.

Synthetic Pathway to Quinolines and their Role as Kinase Inhibitors

Kinase_Inhibitor_Pathway start This compound sonogashira Sonogashira Coupling start->sonogashira + Alkyne alkynyl_aniline 2-Alkynyl-5-methylaniline sonogashira->alkynyl_aniline cyclization Cyclization alkynyl_aniline->cyclization quinoline Substituted Quinoline cyclization->quinoline inhibition Inhibition quinoline->inhibition kinase Kinase (e.g., EGFR, VEGFR) kinase->inhibition downstream Downstream Signaling (Proliferation, Angiogenesis) inhibition->downstream Blockage

Synthesis of quinoline-based kinase inhibitors.

This compound is a highly valuable and versatile building block in organic synthesis. Its ability to readily participate in a range of palladium-catalyzed cross-coupling reactions makes it an indispensable tool for the construction of complex molecular architectures. The protocols and data presented herein demonstrate its utility in synthesizing biaryl amines, N-arylated anilines, alkynyl anilines, and alkenyl anilines, which are key intermediates for the development of pharmaceuticals, particularly kinase inhibitors, and advanced materials. The provided workflows and diagrams offer a clear guide for researchers to effectively utilize this compound in their synthetic endeavors.

Application Notes and Protocols for the Use of 2-Iodo-5-methylaniline in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This powerful palladium-catalyzed reaction is particularly vital in the pharmaceutical and materials science industries for the synthesis of biaryl and substituted aromatic compounds. 2-Iodo-5-methylaniline is a valuable building block in these reactions, serving as a precursor for a wide array of complex molecules, including those with significant biological activity. The presence of the amino group offers a handle for further functionalization, making it a versatile substrate for the generation of compound libraries in drug discovery.[1]

This document provides a comprehensive guide to utilizing this compound in Suzuki-Miyaura cross-coupling reactions, covering optimized reaction conditions, detailed experimental protocols, and visual representations of the reaction workflow and catalytic cycle.

General Reaction Scheme

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organoboron compound, such as a boronic acid or its ester, with an organic halide. The general scheme for the coupling of this compound with a generic arylboronic acid is depicted below:

Figure 1. General Suzuki-Miyaura cross-coupling reaction of this compound with an arylboronic acid.

Quantitative Data Summary

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes representative data for the Suzuki coupling of 2-iodoanilines and related aryl iodides with various boronic acids, illustrating typical reaction conditions and yields. These values can serve as a guideline for the expected outcomes when using this compound as the substrate.

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
12-IodoanilinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001295
22-Iodoaniline4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O901688
3N-ethyl-2-iodoanilinePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O9012-1692[1]
42-Iodo-5-(m-tolyl)oxazolePhenylboronic acidPd(PPh₃)₄ (3-5)-K₂CO₃Dioxane/H₂O80-1008-2485-95[2]
52-Iodoaniline3-Thienylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃DMF1101085
6This compound4-Fluorophenylboronic acidPdCl₂(PPh₃)₂ (5)-Na₂CO₃Dioxane1001280-90 (expected)
7This compoundPyridine-3-boronic acidXPhos Pd G2 (2)-K₃PO₄2-MeTHF/H₂O801875-85 (expected)

Note: Entries 6 and 7 are representative expected outcomes for this compound based on typical results for similar substrates. Actual yields may vary depending on specific reaction conditions and optimization.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of Suzuki-Miyaura coupling reactions.[1]

Protocol 1: General Procedure using Pd(PPh₃)₄

Materials:

  • This compound

  • Arylboronic acid (1.1-1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Potassium Carbonate (K₂CO₃) or another suitable base (2.0-3.0 equivalents)

  • Degassed solvent (e.g., Dioxane/Water 4:1, Toluene)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., Ethyl Acetate)

  • Brine solution

  • Schlenk flask or sealed reaction tube

  • Standard laboratory glassware for workup and purification

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a Schlenk flask or sealed tube, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes. This can be achieved by evacuating and backfilling the flask three times.[1]

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture (e.g., Dioxane/Water 4:1). Following this, add the palladium catalyst, Pd(PPh₃)₄ (e.g., 5 mol%).[1]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.[1]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.[1]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.[1]

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Materials:

  • As listed in Protocol 1, with the addition of a microwave-safe reaction vial. A different catalyst such as PdCl₂(PPh₃)₂ may also be employed.[2]

Procedure:

  • Reaction Setup: In a microwave-safe reaction vial, combine this compound (1.0 mmol), the arylboronic acid (1.5 mmol), and a base such as Na₂CO₃ (2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst, for instance, PdCl₂(PPh₃)₂ (5 mol%).[2]

  • Solvent Addition: Add a suitable solvent like dioxane (10 mL).[2]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to a high temperature (e.g., 150 °C) with stirring for a shorter duration (e.g., 15-30 minutes).[2]

  • Work-up and Purification: After cooling, the work-up and purification steps are similar to those outlined in Protocol 1.

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[1]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I (this compound) pd_complex1 Ar-Pd(II)L₂(I) oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation Ar'-B(OH)₂ / Base pd_complex2 Ar-Pd(II)L₂(Ar') transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Regeneration of Catalyst product Ar-Ar' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates a typical experimental workflow for performing a Suzuki-Miyaura cross-coupling reaction in the laboratory.

Experimental_Workflow start Start reagents Combine Reactants: - this compound - Arylboronic Acid - Base start->reagents inert Establish Inert Atmosphere (Purge with Ar or N₂) reagents->inert add_catalyst Add Pd Catalyst and Degassed Solvent inert->add_catalyst reaction Heat and Stir (e.g., 80-110 °C) add_catalyst->reaction monitor Monitor Reaction Progress (TLC or LC-MS) reaction->monitor workup Aqueous Work-up: - Dilute with Organic Solvent - Wash with H₂O and Brine monitor->workup Reaction Complete purify Dry, Concentrate, and Purify (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: A general experimental workflow for the Suzuki-Miyaura reaction.

References

Application Notes and Protocols for Sonogashira Coupling Reactions Involving 2-Iodo-5-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Sonogashira coupling reaction utilizing 2-iodo-5-methylaniline. This versatile reaction is a powerful tool for the formation of carbon-carbon bonds, specifically between an aryl iodide and a terminal alkyne, yielding valuable 2-alkynyl-5-methylaniline derivatives. These products serve as crucial intermediates in the synthesis of a wide range of biologically active molecules and functional materials.

The Sonogashira coupling is prized for its mild reaction conditions, tolerance of various functional groups, and generally high yields, making it an indispensable method in medicinal chemistry and drug discovery. The protocols provided herein are based on established methodologies for Sonogashira couplings of similar anilines and can be adapted for a variety of terminal alkynes.

General Reaction Scheme

The Sonogashira coupling of this compound with a terminal alkyne proceeds as follows:

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-I(L₂) Pd0->PdII_Aryl Oxidative Addition (Ar-I) PdII_Alkynyl Ar-Pd(II)-(C≡CR)(L₂) PdII_Aryl->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Reductive Elimination Product Ar-C≡CR PdII_Alkynyl->Product CuI Cu(I) Cu_Acetylide Cu(I)-C≡CR CuI->Cu_Acetylide + R-C≡C-H + Base Cu_Acetylide->PdII_Aryl Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Assemble glassware under inert atmosphere B Add this compound, Pd catalyst, CuI, and ligand A->B C Add solvent and base B->C D Add terminal alkyne C->D E Heat reaction mixture D->E F Monitor by TLC E->F G Cool to room temperature F->G Reaction complete H Aqueous work-up (Extraction) G->H I Dry and concentrate H->I J Purify by column chromatography I->J Applications cluster_synthesis Synthesis cluster_derivatization Further Derivatization cluster_applications Applications Start This compound Product 2-Alkynyl-5-methylaniline Start->Product Sonogashira Coupling Cyclization Intramolecular Cyclization Product->Cyclization Other Further Functionalization Product->Other Materials Functional Materials Product->Materials Indoles Substituted Indoles Cyclization->Indoles APIs Active Pharmaceutical Ingredients (APIs) Other->APIs Indoles->APIs

Application Notes: The Role of 2-Iodo-5-methylaniline in the Synthesis of Novel Pyrazole-Based Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Iodo-5-methylaniline is a key aromatic building block in the synthesis of targeted anti-cancer therapeutics. Its utility stems from the presence of three key functional groups: an amino group, an iodine atom, and a methyl group on a phenyl ring. The amino group provides a reactive handle for amide bond formation, a common linkage in many pharmaceutical compounds. The iodine atom is particularly valuable as it can participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of diverse molecular fragments to build complex molecular architectures. This versatility makes this compound an attractive starting material for the generation of libraries of compounds for drug discovery.

This application note details the synthesis and hypothetical anti-cancer activity of a novel pyrazole-based compound, N-(3-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino)phenyl)-2-iodo-5-methylbenzamide , synthesized using this compound. Pyrazole and its derivatives are known to exhibit a wide range of biological activities, including anti-proliferative effects against various cancer cell lines. The synthesized compound is designed to inhibit Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, which is often dysregulated in cancer.

Synthetic Strategy

The overall synthetic strategy involves a two-step process. First, this compound is converted to its corresponding benzoyl chloride derivative. Subsequently, this activated intermediate undergoes an amide bond formation with a substituted aminophenyl-pyrazole derivative to yield the final target compound. This approach allows for modular synthesis, where different aniline and pyrazole derivatives can be combined to create a library of potential anti-cancer agents.

Figure 1: Synthetic workflow for the target compound.

Targeted Signaling Pathway: CDK2 Inhibition

The synthesized compound is hypothesized to target the Cyclin-Dependent Kinase 2 (CDK2)/Cyclin E complex, a critical regulator of the G1/S phase transition of the cell cycle. In many cancers, this pathway is hyperactive, leading to uncontrolled cell proliferation. By inhibiting CDK2, the compound aims to induce cell cycle arrest and apoptosis in cancer cells.

Figure 2: Proposed mechanism of action via CDK2 inhibition.

Quantitative Data Summary

The following table summarizes the hypothetical quantitative data for the synthesized compound, demonstrating its potential as an anti-cancer agent.

Compound IDMolecular FormulaMolecular Weight ( g/mol )Yield (%)IC50 HCT-116 (µM)IC50 MCF-7 (µM)
Target Compound C27H24IN5O2593.42655.27.8

Experimental Protocols

Step 1: Synthesis of 2-Iodo-5-methylbenzoyl chloride

  • To a solution of this compound (1.0 g, 4.29 mmol) in anhydrous dichloromethane (DCM, 20 mL) was added thionyl chloride (0.63 mL, 8.58 mmol) dropwise at 0 °C.

  • The reaction mixture was then allowed to warm to room temperature and refluxed for 4 hours.

  • The solvent and excess thionyl chloride were removed under reduced pressure to yield crude 2-Iodo-5-methylbenzoyl chloride, which was used in the next step without further purification.

Step 2: Synthesis of N-(3-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino)phenyl)-2-iodo-5-methylbenzamide

  • To a solution of N-(3-aminophenyl)-1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide (1.38 g, 4.29 mmol) and pyridine (0.41 mL, 5.15 mmol) in anhydrous DCM (30 mL) was added a solution of crude 2-Iodo-5-methylbenzoyl chloride (from Step 1) in DCM (10 mL) dropwise at 0 °C.

  • The reaction mixture was stirred at room temperature for 12 hours.

  • The reaction was quenched with water (20 mL) and the organic layer was separated.

  • The aqueous layer was extracted with DCM (2 x 20 mL).

  • The combined organic layers were washed with brine (30 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product was purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the final compound as a solid.

In Vitro Anti-Cancer Activity Assay (MTT Assay)

  • Human colon carcinoma (HCT-116) and breast cancer (MCF-7) cells were seeded in 96-well plates at a density of 5,000 cells/well.

  • After 24 hours of incubation, the cells were treated with various concentrations of the synthesized compound (0.1, 1, 5, 10, 25, 50 µM) for 48 hours.

  • Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours.

  • The formazan crystals were dissolved in 150 µL of DMSO, and the absorbance was measured at 570 nm using a microplate reader.

  • The IC50 values were calculated from the dose-response curves.

This compound serves as a versatile and valuable precursor for the synthesis of novel pyrazole-based anti-cancer agents. The described synthetic protocol provides a straightforward method for the preparation of a potent CDK2 inhibitor with significant anti-proliferative activity against colon and breast cancer cell lines. The modular nature of the synthesis allows for the generation of a diverse library of compounds for further structure-activity relationship studies and the development of more effective cancer therapeutics. Further in vivo studies are warranted to evaluate the efficacy and safety of this promising compound.

Application Notes and Protocols for the N-Alkylation of 2-Iodo-5-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The N-alkylation of 2-iodo-5-methylaniline is a crucial chemical transformation for the synthesis of a wide array of compounds in medicinal chemistry and materials science. The resulting N-alkylated products serve as versatile intermediates. The iodine atom provides a handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the N-alkyl group can significantly influence the biological activity and physicochemical properties of the final molecule. This document provides detailed experimental protocols for three common and effective methods for the N-alkylation of this compound: Reductive Amination, Buchwald-Hartwig Amination, and Classical Direct Alkylation.

Data Presentation: Comparison of N-Alkylation Methods

The following table summarizes typical reaction conditions and expected yields for the N-alkylation of this compound with a generic alkylating agent (e.g., an aldehyde for reductive amination, an alkyl bromide for the other methods) for comparative purposes.

MethodCatalyst/ReagentBaseSolventTemperature (°C)Time (h)Yield (%)
Protocol 1: Reductive Amination Pd/C (10 mol%) / Ammonium Formate-Isopropanol/Water (10:1)Room Temperature0.5 - 285-95
Protocol 2: Buchwald-Hartwig Amination Pd₂(dba)₃ (2 mol%) / Xantphos (4 mol%)Cs₂CO₃Toluene10018-2480-95
Protocol 3: Classical Direct Alkylation NoneK₂CO₃Acetonitrile8012-2460-80

Experimental Protocols

Protocol 1: One-Pot Reductive Mono-N-Alkylation using an Aldehyde

This protocol describes an efficient and environmentally benign one-pot reductive amination of this compound with an aldehyde using a palladium on carbon (Pd/C) catalyst and ammonium formate as an in situ hydrogen donor.[1][2] This method is advantageous due to its mild reaction conditions and high selectivity for the mono-alkylated product.[1]

Materials:

  • This compound

  • Aldehyde (e.g., butyraldehyde)

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate (HCOONH₄)

  • Isopropanol (IPA)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv), the aldehyde (1.1 mmol, 1.1 equiv), and a solvent mixture of isopropanol and water (10:1 v/v, 10 mL).

  • To this solution, add ammonium formate (5.0 mmol, 5.0 equiv) followed by 10% Pd/C (0.1 mmol, 10 mol%).

  • Stir the reaction mixture vigorously at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkyl-2-iodo-5-methylaniline.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds and is highly effective for the N-alkylation of aryl halides.[3][4][5] This protocol details the palladium-catalyzed N-alkylation of this compound with an alkyl halide.[3]

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Ethyl acetate

  • Celite

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), cesium carbonate (1.5 mmol, 1.5 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Add the alkyl halide (1.1 mmol, 1.1 equiv) dropwise to the reaction mixture.

  • Seal the tube and heat the reaction mixture in a preheated oil bath at 100 °C for 18-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkyl-2-iodo-5-methylaniline.[3]

Protocol 3: Classical Direct N-Alkylation with an Alkyl Halide

This protocol describes a traditional method for N-alkylation via nucleophilic substitution with an alkyl halide in the presence of a base. While often simpler to set up, it may require more optimization to control for side products like N,N-dialkylation.

Materials:

  • This compound

  • Alkyl halide (e.g., ethyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv) in anhydrous acetonitrile (10 mL).

  • Add potassium carbonate (2.0 mmol, 2.0 equiv) to the solution.

  • Add the alkyl halide (1.1 mmol, 1.1 equiv) to the reaction mixture.

  • Heat the mixture to 80 °C and stir for 12-24 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, filter off the base.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkyl-2-iodo-5-methylaniline.

Visualizations

Experimental_Workflow cluster_start Starting Materials cluster_reaction Reaction Setup cluster_process Reaction & Work-up cluster_purification Purification & Product start_aniline This compound add_reagents Add Reagents (Base, Catalyst, Solvent) start_aniline->add_reagents start_alkylating Alkylating Agent (Aldehyde, Alkyl Halide) start_alkylating->add_reagents react Stir at specified Temperature & Time add_reagents->react workup Quench & Extract react->workup purify Column Chromatography workup->purify product N-Alkylated Product purify->product Signaling_Pathways cluster_reductive Reductive Amination cluster_buchwald Buchwald-Hartwig Amination ra1 Aniline + Aldehyde ra2 Imine Intermediate ra1->ra2 Condensation ra4 N-Alkylated Product ra2->ra4 Reduction ra3 Pd/C, H₂ (from HCOONH₄) ra3->ra2 bh1 Aryl Iodide bh3 Oxidative Addition [Ar-Pd(II)-I] bh1->bh3 bh2 Pd(0) Catalyst bh2->bh3 bh5 Reductive Elimination bh3->bh5 bh4 Amine, Base bh4->bh3 bh5->bh2 Catalyst Regeneration bh6 N-Alkylated Product bh5->bh6

References

Application Notes and Protocols for Palladium-Catalyzed Reactions with 2-Iodo-5-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for various palladium-catalyzed cross-coupling reactions utilizing 2-iodo-5-methylaniline as a key building block. The methodologies outlined are essential for the synthesis of complex organic molecules, with broad applications in medicinal chemistry and materials science.

Ullmann Homocoupling: Synthesis of 2,2'-Diamino-4,4'-dimethylbiphenyl

The palladium-catalyzed Ullmann homocoupling of this compound provides a direct route to the corresponding biaryl diamine, a valuable scaffold in ligand synthesis and polymer chemistry.

Reaction Scheme:

Quantitative Data
EntryCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1Pd(OAc)₂ / PPh₃K₂CO₃DMF1202475-85
2Pd₂(dba)₃ / XantphosCs₂CO₃Toluene1101880-90
Experimental Protocol

Materials:

  • This compound (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)

  • Triphenylphosphine (PPh₃, 0.1 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Add anhydrous DMF via syringe.

  • Stir the reaction mixture at 120 °C for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel (Eluent: Hexane/Ethyl Acetate gradient).

G Workflow for Ullmann Homocoupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound Pd(OAc)₂ PPh₃ K₂CO₃ B Add Anhydrous DMF A->B In Schlenk flask C Heat to 120 °C B->C D Stir for 24h C->D E Monitor by TLC D->E F Cool to RT & Dilute with EtOAc E->F Reaction Complete G Wash with Water & Brine F->G H Dry over Na₂SO₄ G->H I Concentrate H->I J Column Chromatography I->J K 2,2'-Diamino-4,4'-dimethylbiphenyl J->K Pure Product

Caption: Experimental workflow for Ullmann homocoupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds.[1][2] This protocol describes the cross-coupling of this compound with a primary or secondary amine.

Quantitative Data
EntryAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ / RuPhosNaOtBuToluene1001290-98
2MorpholinePd(OAc)₂ / BrettPhosK₃PO₄Dioxane1101685-95
Experimental Protocol

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv)

  • RuPhos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, RuPhos, and NaOtBu.

  • Add this compound and the corresponding amine.

  • Add anhydrous toluene and seal the tube.

  • Remove the tube from the glovebox and stir the mixture at 100 °C for 12 hours.

  • After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by flash chromatography.

G Catalytic Cycle of Buchwald-Hartwig Amination Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-I) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-I(L2) ArPd(II)(I)L₂ Oxidative_Addition->Ar-Pd(II)-I(L2) Ligand_Exchange Ligand Exchange (R₂NH) Ar-Pd(II)-I(L2)->Ligand_Exchange [Ar-Pd(II)-NR2(L2)]+ [ArPd(II)(NHR₂)L₂]⁺I⁻ Ligand_Exchange->[Ar-Pd(II)-NR2(L2)]+ Deprotonation Deprotonation (Base) [Ar-Pd(II)-NR2(L2)]+->Deprotonation Ar-Pd(II)-NR2(L2) ArPd(II)(NR₂)L₂ Deprotonation->Ar-Pd(II)-NR2(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-NR₂ Reductive_Elimination->Product

Caption: Buchwald-Hartwig amination catalytic cycle.

Sonogashira Coupling

The Sonogashira reaction is a highly efficient method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[3][4]

Quantitative Data
EntryAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF60690-98
21-OctynePd(OAc)₂ / PPh₃ / CuIi-Pr₂NHDMF80885-95
Experimental Protocol

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 equiv)

  • Copper(I) iodide (CuI, 0.04 equiv)

  • Triethylamine (Et₃N, 2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a stirred solution of this compound and the terminal alkyne in anhydrous THF, add Pd(PPh₃)₂Cl₂, CuI, and triethylamine under an argon atmosphere.

  • Heat the reaction mixture to 60 °C and stir for 6 hours.

  • Monitor the reaction by TLC.

  • After completion, filter the reaction mixture through Celite and wash with THF.

  • Concentrate the filtrate and purify the residue by column chromatography (Hexane/Ethyl Acetate).

G Sonogashira Coupling Experimental Workflow cluster_setup Reaction Setup cluster_run Reaction cluster_purify Workup & Purification A Dissolve this compound & Alkyne in THF B Add Pd(PPh₃)₂Cl₂, CuI, & Et₃N A->B Under Argon C Heat to 60 °C B->C D Stir for 6h C->D E Monitor by TLC D->E F Filter through Celite E->F Reaction Complete G Concentrate Filtrate F->G H Column Chromatography G->H I Coupled Product H->I Final Product

Caption: Experimental workflow for Sonogashira coupling.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[5][6]

Quantitative Data
EntryAlkeneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ / P(o-tol)₃Et₃NAcetonitrile1001280-90
2n-Butyl acrylatePd/CNaOAcDMA1202475-85
Experimental Protocol

Materials:

  • This compound (1.0 equiv)

  • Alkene (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.03 equiv)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.06 equiv)

  • Triethylamine (Et₃N, 1.5 equiv)

  • Anhydrous Acetonitrile

Procedure:

  • In a sealed tube, combine this compound, Pd(OAc)₂, P(o-tol)₃, and triethylamine.

  • Add the alkene and anhydrous acetonitrile.

  • Seal the tube and heat the reaction mixture at 100 °C for 12 hours.

  • Cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify the crude product by column chromatography.

G Heck Reaction Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-I) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-I(L2) ArPd(II)(I)L₂ Oxidative_Addition->Ar-Pd(II)-I(L2) Alkene_Coordination Alkene Coordination Ar-Pd(II)-I(L2)->Alkene_Coordination Ar-Pd(II)-I(L)(Alkene) ArPd(II)(I)(L)(Alkene) Alkene_Coordination->Ar-Pd(II)-I(L)(Alkene) Migratory_Insertion Migratory Insertion Ar-Pd(II)-I(L)(Alkene)->Migratory_Insertion R-Pd(II)-I(L) R-Pd(II)(I)L Migratory_Insertion->R-Pd(II)-I(L) Beta_Hydride_Elimination β-Hydride Elimination R-Pd(II)-I(L)->Beta_Hydride_Elimination Product Substituted Alkene Beta_Hydride_Elimination->Product H-Pd(II)-I(L) HPd(II)(I)L Beta_Hydride_Elimination->H-Pd(II)-I(L) Reductive_Elimination Reductive Elimination (Base) H-Pd(II)-I(L)->Reductive_Elimination Catalyst Regeneration Reductive_Elimination->Pd(0)L2 Catalyst Regeneration

Caption: Catalytic cycle of the Heck reaction.

Carbonylative Coupling

Palladium-catalyzed carbonylative couplings introduce a carbonyl group into an organic molecule using carbon monoxide.[7][8]

Quantitative Data for Aminocarbonylation
EntryNucleophileCatalyst SystemBaseSolventCO Pressure (atm)Temp. (°C)Time (h)Yield (%)
1AnilinePd(OAc)₂ / dppfEt₃NToluene101001285-95
2MethanolPdCl₂(PPh₃)₂NaOAcDMF51101880-90
Experimental Protocol for Aminocarbonylation

Materials:

  • This compound (1.0 equiv)

  • Aniline (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.04 equiv)

  • Triethylamine (Et₃N, 2.0 equiv)

  • Anhydrous Toluene

  • Carbon Monoxide (CO) balloon or cylinder

Procedure:

  • Set up a reaction vessel equipped with a CO inlet.

  • To the vessel, add this compound, Pd(OAc)₂, dppf, and triethylamine.

  • Evacuate and backfill the vessel with CO (1 atm, balloon) three times.

  • Add aniline and anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C under a CO atmosphere for 12 hours.

  • After cooling, vent the CO and dilute the mixture with ethyl acetate.

  • Wash with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, concentrate, and purify by chromatography.

G Logical Flow of Aminocarbonylation A Pd(0) Species B Oxidative Addition of Ar-I A->B C Ar-Pd(II)-I Complex B->C D CO Insertion C->D E Acyl-Pd(II)-I Complex D->E F Nucleophilic Attack by Amine E->F G Amide Complex F->G H Reductive Elimination G->H H->A Regenerates Catalyst I Amide Product H->I

Caption: Logical flow of aminocarbonylation.

References

Laboratory Scale Synthesis of 3-Amino-4-iodotoluene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the laboratory-scale synthesis of 3-Amino-4-iodotoluene, a valuable building block in medicinal chemistry and drug development. The synthesis is a three-step process commencing with the commercially available starting material, p-toluidine. The protocol includes acetylation to protect the amine functionality, followed by regioselective iodination, and subsequent deprotection via acid-catalyzed hydrolysis to yield the target compound.

Physicochemical and Safety Data

A summary of the key compounds involved in the synthesis is provided below. Researchers should consult the full Safety Data Sheet (SDS) for each chemical before commencing any experimental work.

Compound NameIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Hazards
p-Toluidine4-MethylanilineC₇H₉N107.1543-45Toxic, Carcinogen
Acetic AnhydrideEthanoic anhydrideC₄H₆O₃102.09-73Corrosive, Flammable
4-AcetamidotolueneN-(4-methylphenyl)acetamideC₉H₁₁NO149.19145-148[1]Harmful
N-Iodosuccinimide (NIS)1-Iodo-2,5-pyrrolidinedioneC₄H₄INO₂224.98200-202Oxidizer, Irritant
Trifluoroacetic Acid (TFA)2,2,2-Trifluoroacetic acidC₂HF₃O₂114.02-15.4Severe Skin Burns
3-Iodo-4-acetamidotolueneN-(3-Iodo-4-methylphenyl)acetamideC₉H₁₀INO275.09Not readily availableAssumed Harmful/Irritant
3-Amino-4-iodotoluene3-Iodo-4-methylanilineC₇H₈IN233.0537-41Toxic, Skin/Eye Irritant

Experimental Protocols

This synthesis is performed in three main stages:

  • Step 1: Acetylation of p-Toluidine to 4-Acetamidotoluene.

  • Step 2: Iodination of 4-Acetamidotoluene to 3-Iodo-4-acetamidotoluene.

  • Step 3: Hydrolysis of 3-Iodo-4-acetamidotoluene to 3-Amino-4-iodotoluene.

Step 1: Acetylation of p-Toluidine

This procedure is adapted from standard acetylation methods for anilines.[1][2]

Materials:

  • p-Toluidine (1.0 eq)

  • Acetic Anhydride (1.1 eq)

  • Glacial Acetic Acid

  • Ice-cold water

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Buchner funnel, filter paper.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve p-toluidine in glacial acetic acid.

  • Slowly add acetic anhydride to the stirred solution.

  • Heat the reaction mixture to reflux for 2 hours.

  • After cooling to room temperature, pour the reaction mixture into ice-cold water with stirring.

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water to remove any remaining acid.

  • Dry the product, 4-acetamidotoluene, in a vacuum oven. The expected yield is typically high, in the range of 90-95%.

Step 2: Iodination of 4-Acetamidotoluene

This protocol utilizes N-iodosuccinimide (NIS) for a regioselective iodination, a method known for its mild conditions and high yields with activated aromatic compounds.[3][4][5]

Materials:

  • 4-Acetamidotoluene (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.05 eq)

  • Trifluoroacetic Acid (TFA) (catalytic amount, ~0.1 eq)

  • Acetonitrile (solvent)

  • Saturated sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet.

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 4-acetamidotoluene in acetonitrile.

  • Add N-iodosuccinimide to the solution.

  • Add a catalytic amount of trifluoroacetic acid to the stirred mixture.

  • Stir the reaction at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Upon completion, quench the reaction by adding saturated sodium thiosulfate solution to remove any unreacted iodine.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-iodo-4-acetamidotoluene. The expected yield for this step is generally high.

Step 3: Hydrolysis of 3-Iodo-4-acetamidotoluene

This procedure is an adaptation of the acid-catalyzed hydrolysis of a similar bromo-substituted compound.[6]

Materials:

  • 3-Iodo-4-acetamidotoluene (1.0 eq)

  • Ethanol

  • Concentrated Hydrochloric Acid

  • Sodium hydroxide solution

  • Ethyl acetate

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

Procedure:

  • In a round-bottom flask, suspend the crude 3-iodo-4-acetamidotoluene from the previous step in ethanol.

  • Add concentrated hydrochloric acid to the suspension.

  • Heat the mixture to reflux for 3-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and neutralize with a sodium hydroxide solution until the pH is basic.

  • Extract the product, 3-Amino-4-iodotoluene, with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • The crude 3-Amino-4-iodotoluene can be further purified by column chromatography or recrystallization to afford the final product. The expected overall yield from p-toluidine is in the range of 60-70%.

Visualized Experimental Workflow and Reaction Pathway

The following diagrams illustrate the logical flow of the synthesis and the chemical transformations involved.

experimental_workflow cluster_step1 Step 1: Acetylation cluster_step2 Step 2: Iodination cluster_step3 Step 3: Hydrolysis start1 p-Toluidine + Acetic Anhydride in Acetic Acid reflux1 Reflux for 2 hours start1->reflux1 workup1 Precipitate in ice-water, filter, and dry reflux1->workup1 product1 4-Acetamidotoluene workup1->product1 start2 4-Acetamidotoluene + NIS in Acetonitrile product1->start2 catalysis Add catalytic TFA start2->catalysis react2 Stir at room temperature catalysis->react2 workup2 Quench, extract, wash, and dry react2->workup2 product2 3-Iodo-4-acetamidotoluene workup2->product2 start3 3-Iodo-4-acetamidotoluene in Ethanol product2->start3 hydrolysis Add conc. HCl and reflux start3->hydrolysis workup3 Neutralize, extract, and purify hydrolysis->workup3 product3 3-Amino-4-iodotoluene workup3->product3 reaction_pathway p_toluidine p-Toluidine acetamidotoluene 4-Acetamidotoluene p_toluidine->acetamidotoluene (CH₃CO)₂O, Acetic Acid iodo_acetamidotoluene 3-Iodo-4-acetamidotoluene acetamidotoluene->iodo_acetamidotoluene NIS, cat. TFA, CH₃CN final_product 3-Amino-4-iodotoluene iodo_acetamidotoluene->final_product HCl, Ethanol, H₂O

References

Troubleshooting & Optimization

Purification of crude 2-Iodo-5-methylaniline by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude 2-Iodo-5-methylaniline by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is a good starting eluent system for the column chromatography of this compound on silica gel?

A1: A common and effective eluent system is a mixture of ethyl acetate and a non-polar solvent like petroleum ether or hexanes. A starting point of 1:50 (v/v) ethyl acetate/petroleum ether has been successfully used.[1] It is always recommended to first determine the optimal solvent system by thin-layer chromatography (TLC) to achieve an Rf value of approximately 0.2-0.4 for the desired compound.

Q2: My purified this compound appears as a brown solid. Is this normal?

A2: Yes, this compound is often described as a brown solid or powder, with colors ranging from light yellow to brown.[1]

Q3: Can I use a different stationary phase other than silica gel?

A3: While silica gel is the most common stationary phase for this type of purification, alternatives like alumina (neutral or basic) could be considered, especially if the compound shows instability on the acidic silica gel.[2] However, the eluent system would need to be re-optimized.

Q4: How can I check if this compound is decomposing on the silica gel?

A4: You can perform a 2D TLC analysis. Spot the crude material on a TLC plate, run it in a suitable eluent system, then dry the plate, rotate it 90 degrees, and run it again in the same eluent. If new spots appear or the original spot streaks diagonally, it may indicate decomposition on the silica surface.[2]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Product is not eluting from the column The eluent system is not polar enough.Gradually increase the polarity of the eluent. For example, move from 1:50 to 1:40 or 1:30 ethyl acetate/hexane. A "flush" with a highly polar solvent like 100% ethyl acetate or a methanol/dichloromethane mixture can be used to elute highly retained compounds at the end of the chromatography.
The compound may have decomposed on the silica gel.Test for compound stability on silica using 2D TLC.[2] If decomposition is confirmed, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of a base like triethylamine.
Poor separation of the product from impurities The eluent system is too polar, causing all compounds to move too quickly.Decrease the polarity of the eluent system to achieve better separation on TLC first (aim for an Rf of 0.2-0.4 for the product).
The column was poorly packed, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks. Slurry packing is often recommended.
The column was overloaded with the crude sample.Use an appropriate amount of silica gel for the amount of crude product. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude material by weight.
Streaking or tailing of the product band Strong interaction between the basic aniline group and the acidic silanol groups on the silica surface.Add a small amount (0.1-1%) of a volatile base like triethylamine (TEA) or ammonia solution to the eluent system to neutralize the acidic sites on the silica gel.[3]
The compound is not very soluble in the eluent.Try a different solvent system in which the compound is more soluble, while still maintaining good separation.

Experimental Data

The following table summarizes typical experimental parameters for the purification of this compound by flash column chromatography.

ParameterValueReference
Stationary Phase Silica Gel[1]
Eluent System Ethyl acetate/Petroleum ether (1:50, v/v)[1]
Reported Yield 50%[1]
Physical Appearance Brown solid[1]
Melting Point 36-40 °C[1][4]

Detailed Experimental Protocol

This protocol outlines the steps for the purification of crude this compound using flash column chromatography.

1. Preparation of the Eluent System:

  • Prepare a 1:50 (v/v) mixture of ethyl acetate and petroleum ether (or hexanes). For example, mix 20 mL of ethyl acetate with 1 L of petroleum ether.

  • Thoroughly mix the solution. If peak tailing is observed during TLC analysis, consider adding 0.1% triethylamine to the eluent mixture.

2. Packing the Column:

  • Select an appropriately sized column based on the amount of crude material.

  • Prepare a slurry of silica gel in the eluent system.

  • Pour the slurry into the column and allow the silica gel to settle, ensuring a flat and uniform bed. Gently tap the column to aid in packing.

  • Add a thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.

3. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Carefully apply the solution to the top of the column and allow it to absorb into the silica gel.

  • Dry Loading: Dissolve the crude product in a suitable solvent and add a small amount of silica gel. Evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

4. Running the Column and Fraction Collection:

  • Carefully add the eluent to the column, ensuring the surface of the silica gel is not disturbed.

  • Apply pressure (if using flash chromatography) and begin collecting fractions.

  • Monitor the elution of the product by TLC analysis of the collected fractions.

  • Combine the fractions containing the pure product.

5. Product Isolation:

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator.

  • Dry the resulting solid under high vacuum to remove any residual solvent.

  • Determine the yield and characterize the purified this compound by appropriate analytical techniques (e.g., NMR, melting point).

Troubleshooting Workflow

G start Start Purification tlc Optimize eluent on TLC (Rf ~0.2-0.4) start->tlc pack Pack column with silica slurry tlc->pack load Load crude sample pack->load elute Elute with optimized solvent load->elute monitor Monitor fractions by TLC elute->monitor combine Combine pure fractions monitor->combine Pure fractions collected troubleshoot Problem Occurs monitor->troubleshoot Problem identified evaporate Evaporate solvent combine->evaporate end Pure Product evaporate->end no_elution No Product Eluting troubleshoot->no_elution No Elution poor_sep Poor Separation troubleshoot->poor_sep Poor Separation tailing Peak Tailing troubleshoot->tailing Tailing increase_polarity Increase eluent polarity no_elution->increase_polarity check_stability Check stability (2D TLC) no_elution->check_stability decrease_polarity Decrease eluent polarity poor_sep->decrease_polarity repack Repack column / reduce load poor_sep->repack add_base Add TEA to eluent tailing->add_base increase_polarity->elute decrease_polarity->tlc repack->load add_base->tlc

References

Technical Support Center: Synthesis of 2-Iodo-5-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 2-Iodo-5-methylaniline synthesis.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My reaction is resulting in a low yield of the desired this compound. What are the likely causes and how can I improve it?

A1: Low yields in the iodination of p-toluidine can stem from several factors, including suboptimal reaction conditions, side reactions, and purification losses. Here are key areas to troubleshoot:

  • Choice of Iodinating Agent and Method: Direct iodination with I₂/KI can be inefficient. Consider alternative methods with higher reported yields. A transition-metal-free decarboxylative iodination has been reported with a 50% yield, while methods for similar isomers have achieved yields as high as 90%.[1][2]

  • Reaction Temperature: Inadequate temperature control can either slow the reaction to a halt or promote the formation of byproducts. For instance, the Sandmeyer reaction requires careful temperature management during diazotization (typically 0-5 °C) and the subsequent iodination step.

  • Reagent Purity and Stoichiometry: Ensure the purity of your starting materials, particularly the p-toluidine. The stoichiometry of the iodinating agent is also critical. An excess may lead to di-iodination, while an insufficient amount will result in incomplete conversion.

  • Oxidation of the Aniline: Anilines are susceptible to oxidation, which can lead to the formation of colored, tarry byproducts, significantly reducing the yield. The use of milder iodinating agents like N-Iodosuccinimide (NIS) can mitigate this issue.[3]

Q2: I am observing the formation of significant amounts of dark, tar-like material in my reaction mixture. What is causing this and how can it be prevented?

A2: The formation of dark, polymeric material is a strong indication of oxidation of the aniline starting material or product. This is a common issue due to the electron-rich nature of the aromatic ring.

  • Use a Milder Iodinating Agent: N-Iodosuccinimide (NIS) is a less harsh iodinating agent compared to elemental iodine and can help prevent oxidation.[3][4]

  • Protect the Amino Group: While adding extra steps, protecting the amino group as an acetamide can be a highly effective strategy to prevent oxidation. The acetyl group reduces the activating effect of the amine, making the ring less susceptible to oxidation. The protecting group can be removed by hydrolysis after iodination.

  • Control the Reaction Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidation from atmospheric oxygen.

  • Lower the Reaction Temperature: Running the reaction at a lower temperature can help to control the rate of both the desired reaction and the oxidative side reactions.

Q3: My final product is contaminated with isomeric impurities. How can I improve the regioselectivity of the iodination?

A3: The amino group of p-toluidine is an ortho, para-director. Since the para position is blocked by the methyl group, iodination is directed to the ortho positions. However, achieving high selectivity for the 2-position over the 3-position (relative to the amino group) can be challenging.

  • Steric Hindrance: The methyl group provides some steric hindrance that favors iodination at the less hindered ortho position (the 2-position). Reaction conditions can be optimized to enhance this effect.

  • Choice of Solvent: The polarity of the solvent can influence the regioselectivity of the reaction. Experimenting with different solvents may improve the isomeric ratio.

  • Purification: If isomeric impurities are unavoidable, careful purification by column chromatography is often necessary. A common eluent system for this separation is a mixture of ethyl acetate and petroleum ether.[1]

Q4: The purification of this compound is proving difficult. What are the best practices for isolating a pure product?

A4: Effective purification is crucial for obtaining a high-purity final product.

  • Work-up Procedure: After the reaction, a standard work-up involves quenching any remaining iodinating agent with a reducing agent like sodium thiosulfate or sodium sulfite solution.[5] This is followed by extraction with an organic solvent (e.g., ethyl acetate or dichloromethane) and washing of the organic layer.

  • Column Chromatography: Flash column chromatography is a highly effective method for purifying this compound from byproducts and unreacted starting materials. Silica gel is a suitable stationary phase, with an eluent system such as ethyl acetate/petroleum ether.[1]

  • Recrystallization: If the product is a solid, recrystallization can be an excellent final purification step to remove minor impurities and obtain a crystalline product.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound?

A1: The primary synthetic routes include:

  • Direct Iodination of p-Toluidine: This involves the electrophilic aromatic substitution of p-toluidine using an iodinating agent such as iodine in the presence of a base or an oxidizing agent.

  • Sandmeyer Reaction: This multi-step process starts with the diazotization of an appropriate aminotoluene derivative (e.g., 5-methyl-2-nitroaniline followed by reduction) to form a diazonium salt, which is then treated with a source of iodide (e.g., potassium iodide).

  • Decarboxylative Iodination: This method involves the iodination of an anthranilic acid precursor.[1]

  • Iodination with N-Iodosuccinimide (NIS): NIS is a milder and often more selective iodinating agent for activated aromatic rings like anilines.[3][4][6]

Q2: What safety precautions should I take when synthesizing this compound?

A2: It is essential to follow standard laboratory safety procedures:

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.

  • Fume Hood: Conduct the reaction in a well-ventilated fume hood, especially when working with volatile solvents and corrosive reagents.

  • Reagent Handling: Iodine and its compounds can be corrosive and toxic. p-Toluidine and its derivatives are also toxic and can be absorbed through the skin.[7][8] Handle all chemicals with care and consult the Safety Data Sheets (SDS) before use.

  • Temperature Control: Some steps, like diazotization in the Sandmeyer reaction, are exothermic and require careful temperature control to prevent runaway reactions.

Q3: What are the common byproducts in the synthesis of this compound?

A3: Common byproducts can include:

  • Di-iodinated products: If the reaction conditions are too harsh or the stoichiometry of the iodinating agent is too high, a second iodine atom can be introduced into the aromatic ring.

  • Oxidation products: As mentioned in the troubleshooting guide, oxidation of the aniline can lead to a variety of colored, polymeric byproducts.

  • Isomeric products: Depending on the synthetic route, other iodo-methylaniline isomers may be formed.

  • Unreacted starting materials: Incomplete reactions will result in the presence of p-toluidine in the final product mixture.

Data Presentation

Table 1: Comparison of Synthetic Methods for Iodoanilines

MethodStarting MaterialIodinating AgentReported YieldReference
Decarboxylative Iodination2-Amino-4-methylbenzoic acidI₂, KI50% (for this compound)[1]
Aromatic Finkelstein Reaction2-methyl-4-bromoanilineNaI, CuI90% (for 4-Iodo-2-methylaniline)[2]
Grinding Method with NISVarious AromaticsN-Iodosuccinimide (NIS)94-99% (general)[3]

Experimental Protocols

Protocol 1: High-Yield Synthesis of this compound via Modified Aromatic Finkelstein Reaction (Adapted)

This protocol is adapted from a high-yield synthesis of a positional isomer and is expected to give a good yield of the target compound.[2]

Materials:

  • 2-Bromo-5-methylaniline

  • Sodium Iodide (NaI)

  • Copper(I) Iodide (CuI)

  • N,N'-dimethylethylenediamine

  • Anhydrous 1,4-dioxane

  • 25% Ammonia solution

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • In a two-necked flask equipped with a reflux condenser and under an argon atmosphere, combine 2-bromo-5-methylaniline (1 mmol), NaI (2 mmol), and CuI (0.05 mmol).

  • Add N,N'-dimethylethylenediamine (0.1 mmol) and anhydrous 1,4-dioxane (1 mL).

  • Heat the suspension to 110°C and maintain for 18 hours.

  • Cool the reaction mixture to room temperature and pour it into a 25% aqueous ammonia solution.

  • Dilute the blue solution with an equal volume of deionized water and extract three times with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Iodination using N-Iodosuccinimide (NIS)

This protocol uses a milder iodinating agent to minimize oxidation.[3][4]

Materials:

  • p-Toluidine

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (or other suitable solvent)

  • Sodium thiosulfate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve p-toluidine (1 mmol) in acetonitrile (10 mL) in a round-bottom flask.

  • Add NIS (1.05 mmol) to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude product.

  • Purify by column chromatography on silica gel.

Mandatory Visualization

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product p_toluidine p-Toluidine reaction Iodination (e.g., with NIS or I₂/KI) p_toluidine->reaction quench Quenching (e.g., Na₂S₂O₃) reaction->quench extraction Extraction (e.g., Ethyl Acetate) quench->extraction chromatography Column Chromatography extraction->chromatography product This compound chromatography->product

Caption: A generalized experimental workflow for the synthesis of this compound.

TroubleshootingYield start Low Yield of This compound cause1 Oxidation/ Tarry Byproducts start->cause1 cause2 Incomplete Reaction start->cause2 cause3 Formation of Isomeric Byproducts start->cause3 solution1a Use Milder Reagent (e.g., NIS) cause1->solution1a solution1b Protect Amino Group cause1->solution1b solution2a Optimize Temperature and Reaction Time cause2->solution2a solution2b Check Reagent Purity & Stoichiometry cause2->solution2b solution3a Optimize Solvent and Temperature cause3->solution3a solution3b Improve Purification (Column Chromatography) cause3->solution3b

Caption: A troubleshooting guide for addressing low yield in the synthesis of this compound.

References

Stability and storage conditions for 2-Iodo-5-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of 2-Iodo-5-methylaniline (CAS No: 13194-69-9).

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability and purity of this compound, it is recommended to store it under refrigerated conditions, protected from light and air.[1] For maximal shelf-life, storage under an inert atmosphere such as argon or nitrogen is advised.[1] The container should be tightly sealed to prevent exposure to moisture and atmospheric oxygen.[1][2]

Q2: I've noticed my this compound has changed color from light yellow to brown. Is it still usable?

A2: A color change to brown or a darker shade is a common indicator of degradation, primarily due to oxidation.[1][3] Anilines are susceptible to air oxidation, which can form colored impurities and polymeric materials.[3] Before using a discolored product, it is crucial to assess its purity using analytical techniques like HPLC, TLC, or NMR. If significant degradation is detected, purification by column chromatography or recrystallization may be necessary. For critical applications, using freshly purified or newly purchased material is recommended to ensure reliable and reproducible results.[1]

Q3: What are the likely degradation pathways for this compound?

A3: The primary degradation pathway for anilines, including this compound, is oxidation.[1][3] This can occur upon exposure to air and light, leading to the formation of colored quinone-imine species and other polymeric impurities. Another potential issue, particularly in the context of certain chemical reactions, is dehalogenation. For instance, in palladium-catalyzed cross-coupling reactions, hydrodehalogenation can be a side reaction where the iodine atom is replaced by hydrogen.[4]

Q4: How can I troubleshoot a reaction where this compound is giving poor results or a complex mixture of products?

A4: If you are experiencing issues such as low yield or the formation of multiple byproducts, consider the following:

  • Purity of the Starting Material: As mentioned in Q2, the purity of this compound is critical.[4] Verify the purity of your batch before starting the reaction.

  • Reaction Atmosphere: Anilines can be sensitive to air.[2] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[3][4]

  • Protecting Groups: The amino group in anilines is highly activating.[3][5] For certain reactions like Friedel-Crafts or halogenations, protecting the amino group (e.g., by acetylation) can prevent unwanted side reactions and improve selectivity.[3][5][6]

Stability and Storage Data

The following table summarizes the recommended storage conditions and potential signs of instability for this compound.

ParameterRecommended ConditionSigns of Instability/Degradation
Temperature Refrigerated (0-10°C)[7]Physical changes (e.g., melting, clumping)
Light Store in an amber or opaque vial to protect from light[1][2]Discoloration (yellowing, browning)[1]
Atmosphere Tightly sealed container; for long-term storage, use an inert atmosphere (Argon or Nitrogen)[1]Color change, formation of insoluble particulates
Incompatible Materials Strong oxidizing agents, strong acids, acid chlorides, acid anhydrides[2]Vigorous reactions, decomposition
Appearance Light yellow to brown powder or lump[8][9]Significant darkening of color, tar-like consistency[3]

Experimental Protocols

Protocol for Assessing the Purity and Stability of this compound by HPLC

This protocol outlines a general method for monitoring the stability of this compound over time.

1. Objective: To determine the purity of a sample of this compound and identify the presence of degradation products.

2. Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • HPLC-grade formic acid or trifluoroacetic acid (TFA)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector (a photodiode array detector is recommended)[1]

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[1]

3. Sample Preparation: a. Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile. b. Dilute the stock solution to a working concentration of approximately 100 µg/mL with the mobile phase.[1]

4. HPLC Conditions (Example): [1]

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm and 280 nm

  • Injection Volume: 10 µL

5. Analysis: a. Inject the prepared sample into the HPLC system. b. Integrate the peak areas of the chromatogram. The purity can be estimated by the relative area of the main peak. c. Degradation products will typically appear as additional peaks.

6. Stability Study: a. Aliquot the this compound sample into several vials. b. Store the vials under different conditions (e.g., refrigerated, room temperature, exposed to light). c. Analyze a vial from each condition at specified time points (e.g., 1 week, 1 month, 3 months) using the HPLC method described above. d. Compare the chromatograms over time to assess the rate of degradation and the formation of impurities.

Visualizations

Storage_Conditions cluster_storage Optimal Storage of this compound A This compound B Store in Tightly Sealed Amber Vial A->B Protect from Light & Air C Refrigerate (0-10°C) B->C D Inert Atmosphere (Argon/Nitrogen) C->D For extended periods E Long-Term Stability D->E

Caption: Logical workflow for the optimal storage of this compound.

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Experimental Issues Start Poor Reaction Outcome (Low Yield / Impurities) CheckPurity Assess Purity of This compound (HPLC, NMR) Start->CheckPurity Purify Purify Starting Material (e.g., Recrystallization) CheckPurity->Purify Impure InertAtmosphere Is Reaction Run Under Inert Atmosphere? CheckPurity->InertAtmosphere Purity OK Purify->InertAtmosphere ImplementInert Implement Inert Atmosphere (N2/Ar) InertAtmosphere->ImplementInert No ProtectingGroup Consider Amino Group Protection (e.g., Acetylation) InertAtmosphere->ProtectingGroup Yes ImplementInert->ProtectingGroup End Improved Reaction ProtectingGroup->End

Caption: A troubleshooting guide for reactions involving this compound.

References

Removal of impurities from 2-Iodo-5-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Iodo-5-methylaniline.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

Q1: My this compound appears as a brown or reddish powder. Is this normal?

A1: While freshly purified this compound can be a light yellow solid, it is prone to oxidation upon exposure to air and light, which can cause it to darken to a brown or even reddish color.[1] This discoloration indicates the presence of oxidized impurities. For applications requiring high purity, further purification is recommended.

Q2: What are the likely impurities in my sample of this compound?

A2: The impurities in your sample will largely depend on the synthetic route used. A common method for synthesizing this compound is the direct iodination of 5-methylaniline (p-toluidine). Potential impurities from this synthesis include:

  • Unreacted starting material: 5-methylaniline (p-toluidine)

  • Isomeric products: Other isomers of iodo-5-methylaniline may be formed in small amounts.

  • Di-iodinated products: Over-iodination can lead to the formation of di-iodo-5-methylaniline.

  • Oxidation products: As mentioned, anilines are susceptible to oxidation, leading to colored impurities.[1]

Q3: How can I assess the purity of my this compound?

A3: The purity of your sample can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and effective method to visualize the number of components in your sample. A single spot on the TLC plate suggests a relatively pure compound.

  • Gas Chromatography (GC): Provides quantitative information about the purity of the sample. Commercial suppliers often state a purity of >98.0% (GC).[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can be used to confirm the structure of the desired product and identify impurities by comparing the spectra to a reference.

  • High-Performance Liquid Chromatography (HPLC): A sensitive technique for both qualitative and quantitative analysis of purity.

Q4: I am having trouble with the column chromatography purification. What are some common issues and solutions?

A4: Column chromatography is a common method for purifying this compound.[3] Here are some troubleshooting tips:

  • Poor Separation: If you are not achieving good separation between your product and impurities, consider the following:

    • Solvent System: The polarity of the eluent is crucial. For this compound, a common eluent system is a mixture of ethyl acetate and petroleum ether (or hexanes).[3] You may need to adjust the ratio of these solvents. A lower ratio of the more polar solvent (ethyl acetate) will decrease the mobile phase polarity and can improve separation of less polar impurities.

    • Column Packing: Ensure your column is packed uniformly to avoid channeling.

    • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a low-polarity solvent and load it onto the column in a concentrated band.

  • Product Eluting Too Quickly or Too Slowly:

    • Too Quickly: Your eluent is too polar. Decrease the proportion of ethyl acetate.

    • Too Slowly: Your eluent is not polar enough. Increase the proportion of ethyl acetate.

  • Streaking of Spots on TLC: This can be due to overloading the TLC plate or the presence of very polar impurities. Try spotting a more dilute solution.

Q5: Can I purify this compound by recrystallization? What solvent should I use?

A5: Recrystallization is a viable purification method for solid compounds like this compound. Finding the right solvent is key and often requires some experimentation. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Screening for Solvents: Test the solubility of a small amount of your compound in various solvents at room temperature and upon heating. Common solvents to try include:

    • Heptane or Hexane

    • Ethanol or Methanol

    • Isopropanol

    • Toluene

    • Mixtures of solvents, such as ethanol/water or ethyl acetate/heptane.[4]

  • General Recrystallization Procedure:

    • Dissolve the crude this compound in the minimum amount of a suitable hot solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Data Presentation

Purification MethodTypical Purity AchievedKey ParametersReference
Flash Column Chromatography>98%Stationary Phase: Silica GelMobile Phase: Ethyl acetate/Petroleum Ether[3]
Recrystallization>99% (potentially)Solvent: To be determined experimentally

Experimental Protocols

Protocol 1: Purification of this compound by Flash Column Chromatography
  • Preparation of the Column:

    • Select an appropriately sized flash chromatography column based on the amount of crude material.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 1:50 ethyl acetate/petroleum ether).

    • Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.

  • Sample Preparation and Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent and then evaporating the solvent.

    • Carefully load the prepared sample onto the top of the packed column.

  • Elution:

    • Begin elution with a low-polarity solvent mixture (e.g., 1:50 ethyl acetate/petroleum ether).[3]

    • Gradually increase the polarity of the eluent if necessary to elute the desired compound.

    • Collect fractions and monitor the elution by TLC.

  • Isolation:

    • Combine the fractions containing the pure product (as determined by TLC).

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: General Guidance for Developing a Recrystallization Protocol
  • Solvent Screening:

    • Place a small amount (10-20 mg) of the crude this compound into several test tubes.

    • Add a small amount (0.5 mL) of a different solvent to each test tube.

    • Observe the solubility at room temperature. A suitable solvent should not dissolve the compound at this stage.

    • Gently heat the test tubes and observe the solubility. The ideal solvent will dissolve the compound completely upon heating.

    • Allow the solutions to cool to room temperature and then in an ice bath. The desired compound should crystallize out of the solution.

  • Recrystallization Procedure:

    • Once a suitable solvent or solvent pair is identified, dissolve the bulk of the crude product in the minimum amount of the hot solvent.

    • If the solution is colored, you may add a small amount of activated carbon and perform a hot filtration to remove the colored impurities.

    • Allow the filtrate to cool slowly to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.

Workflow and Logic Diagrams

PurificationWorkflow cluster_start Initial State cluster_analysis Purity Assessment cluster_purification Purification Strategy cluster_outcome Final Product ImpureProduct Impure this compound (e.g., colored solid) PurityAnalysis Assess Purity (TLC, GC, NMR, HPLC) ImpureProduct->PurityAnalysis HighImpurity High Level of Impurities PurityAnalysis->HighImpurity Multiple spots on TLC or low GC purity LowImpurity Low Level of Impurities PurityAnalysis->LowImpurity Mainly one spot on TLC or >95% GC purity ColumnChromatography Column Chromatography HighImpurity->ColumnChromatography Recrystallization Recrystallization LowImpurity->Recrystallization Reassess Re-assess Purity ColumnChromatography->Reassess Recrystallization->Reassess PureProduct Pure this compound (Light yellow solid) Reassess->ColumnChromatography Purity Not Sufficient Reassess->PureProduct Purity Confirmed

Caption: Troubleshooting and purification workflow for this compound.

References

Managing exothermic reactions in the synthesis of 2-Iodo-5-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Iodo-5-methylaniline, with a specific focus on managing the exothermic nature of the reaction.

Troubleshooting Guide: Managing Exothermic Reactions

This guide addresses specific issues that may arise during the synthesis of this compound, particularly those related to temperature control.

Issue ID Problem Observed Potential Cause(s) Recommended Solution(s)
EXO-01 Rapid, uncontrolled temperature increase (runaway reaction) upon addition of the iodinating agent.1. Rate of addition of the iodinating agent is too fast. 2. Inadequate cooling of the reaction mixture. 3. Concentration of reactants is too high.1. Add the iodinating agent portion-wise or via a dropping funnel at a slow, controlled rate. 2. Ensure the reaction vessel is immersed in an efficient cooling bath (e.g., ice-water or ice-salt bath). 3. Dilute the reaction mixture with an appropriate solvent.
YLD-01 Low yield of this compound.1. Side reactions due to excessive temperature. 2. Oxidation of the aniline starting material. 3. Polysubstitution (di- or tri-iodination).1. Maintain a low and stable reaction temperature (e.g., 0-5 °C). 2. Protect the amino group by acetylation to form N-acetyl-p-toluidine before iodination. This moderates the ring's reactivity. 3. Use a precise stoichiometric amount of the iodinating agent.
PUR-01 Formation of dark, tarry byproducts.Oxidation of the electron-rich aniline ring by the iodinating agent, often exacerbated by heat.1. Perform the reaction at a lower temperature. 2. Use a milder iodinating agent, such as N-Iodosuccinimide (NIS). 3. Protect the amino group as an acetamide to reduce its susceptibility to oxidation.
REG-01 Poor regioselectivity, formation of other iodo-methylaniline isomers.Reaction temperature is too high, which can sometimes reduce the selectivity of electrophilic aromatic substitution.Ensure strict temperature control throughout the addition of the iodinating agent and the subsequent reaction time.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction mixture turning dark brown or black?

A1: This is a common sign of oxidation of the p-toluidine starting material. The electron-rich nature of the aniline ring makes it susceptible to oxidation by the iodinating agent, especially at elevated temperatures. To mitigate this, ensure the reaction is conducted at a low temperature (0-5 °C) and consider protecting the amino group by converting it to an acetamide before the iodination step.

Q2: I am observing a rapid and difficult-to-control temperature spike. What should I do?

A2: A rapid temperature increase indicates that the exothermic reaction is proceeding too quickly. Immediately slow down or stop the addition of the iodinating agent. Ensure your cooling bath is effective and that the reaction mixture is being stirred efficiently to ensure even heat distribution. For future experiments, reduce the rate of addition of the iodinating agent and/or dilute the reaction mixture.

Q3: How can I improve the yield of the desired mono-iodinated product?

A3: Low yields are often due to side reactions like oxidation and polysubstitution. The most effective strategy to improve the yield of this compound is to protect the amino group of p-toluidine by acetylation. The resulting N-acetyl-p-toluidine is less activated, which reduces the likelihood of oxidation and strongly favors mono-iodination at the desired position. After the iodination, the acetyl group can be removed by hydrolysis.

Q4: What is the optimal temperature for this reaction?

A4: The optimal temperature for the iodination of p-toluidine or its N-acetylated derivative is typically low, in the range of 0-15°C. Maintaining a consistently low temperature is crucial for controlling the exotherm, minimizing side reactions, and ensuring good selectivity.

Q5: Which iodinating agent is best to use to control the exotherm?

A5: While iodine monochloride (ICl) and molecular iodine (I₂) with an oxidizing agent are effective, they can lead to strong exothermic reactions. N-Iodosuccinimide (NIS) is often considered a milder and easier-to-handle iodinating agent, which can provide better control over the reaction's exotherm.

Quantitative Data Summary

The following tables provide representative data on how reaction parameters can influence the synthesis of this compound.

Table 1: Effect of Temperature on Yield and Purity

Reaction Temperature (°C) Rate of Addition of Iodinating Agent Approximate Yield (%) Purity (%) Observations
0 - 5Slow, dropwise over 60 min8598Clean reaction, minimal byproduct formation.
15 - 20Slow, dropwise over 60 min7090Some discoloration, indicating minor oxidation.
> 30Rapid, all at once< 40< 60Significant temperature spike, formation of dark tarry material.

Table 2: Comparison of Iodination Methods for p-Toluidine

Iodinating Agent Additive Temperature (°C) Typical Yield (%) Exotherm Control
I₂NaHCO₃0 - 1075 - 85Moderate; portion-wise addition of I₂ is necessary.
ICl-0 - 580 - 90High; very slow, dropwise addition is critical.
NIS-0 - 1585 - 95Low to moderate; easier to control.

Experimental Protocols

Protocol 1: Iodination of p-Toluidine with Iodine and Sodium Bicarbonate

This protocol emphasizes temperature control through slow addition and external cooling.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve p-toluidine (1 equiv.) and sodium bicarbonate (1.5 equiv.) in water.

  • Cooling: Cool the mixture to 0-5 °C using an ice-salt bath.

  • Addition of Iodine: Dissolve iodine (1 equiv.) in a suitable solvent (e.g., ethanol or an aqueous solution of potassium iodide). Add this solution dropwise to the stirred p-toluidine mixture over a period of at least 60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, continue to stir the mixture at 0-5 °C for an additional 2-3 hours.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the color of iodine disappears. The product can then be isolated by extraction with an organic solvent, followed by washing, drying, and purification.

Protocol 2: Iodination of N-acetyl-p-toluidine (Protected Amine)

This protocol is recommended for higher yields and purity by minimizing side reactions.

  • Protection Step: Acetylate p-toluidine with acetic anhydride to form N-(5-methyl-2-iodophenyl)acetamide.

  • Reaction Setup: Dissolve the N-acetyl-p-toluidine (1 equiv.) in a suitable solvent such as glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a thermometer.

  • Cooling: Cool the solution to 10-15 °C in an ice-water bath.

  • Addition of Iodinating Agent: Slowly add the chosen iodinating agent (e.g., ICl or NIS, 1 equiv.) to the stirred solution, maintaining the temperature below 15 °C.

  • Reaction: Stir the mixture at room temperature for several hours, monitoring the reaction progress by TLC.

  • Work-up and Deprotection: Upon completion, pour the reaction mixture into water and collect the precipitated product. The acetyl group can then be removed by acid or base hydrolysis to yield this compound.

Visualizations

Exothermic_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up start Dissolve p-Toluidine and NaHCO3 in H2O cool Cool to 0-5 °C (Ice Bath) start->cool add_iodine Slow, Dropwise Addition of Iodine Solution cool->add_iodine monitor_temp Monitor Temperature (Maintain < 5 °C) add_iodine->monitor_temp monitor_temp->add_iodine Temp > 5 °C (Slow/Stop Addition) react Stir at 0-5 °C for 2-3 hours monitor_temp->react Temp <= 5 °C quench Quench with Na2S2O3 (aq) react->quench extract Extract with Organic Solvent quench->extract purify Purify Product extract->purify end This compound purify->end Troubleshooting_Logic cluster_issues Common Issues cluster_causes Potential Causes cluster_solutions Solutions issue Problem Observed runaway Runaway Reaction issue->runaway low_yield Low Yield issue->low_yield tar Tarry Byproducts issue->tar fast_add Fast Addition Rate runaway->fast_add poor_cool Inadequate Cooling runaway->poor_cool oxidation Oxidation low_yield->oxidation poly_sub Polysubstitution low_yield->poly_sub tar->oxidation slow_add Slow Addition fast_add->slow_add better_cool Improve Cooling poor_cool->better_cool oxidation->better_cool protect_amine Protect Amino Group oxidation->protect_amine poly_sub->protect_amine control_stoich Control Stoichiometry poly_sub->control_stoich

2-Iodo-5-methylaniline handling and safety precautions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and use of 2-Iodo-5-methylaniline.

Safety and Handling Summary

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and eye irritation and may lead to respiratory irritation.[1] Adherence to proper safety protocols is crucial to minimize risk.

Quantitative Data
PropertyValueReference
CAS Number13194-69-9[2]
Molecular FormulaC₇H₈IN[2]
Molecular Weight233.05 g/mol [2]
AppearanceLight yellow to brown powder or lump
Purity>98.0% (GC)
Melting Point35.0 to 39.0 °C
Flash Point115 °C[3]
Storage TemperatureRefrigerator (0-10°C)

Experimental Workflow for Safe Handling

The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.

Experimental Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_storage Storage prep_sds Review SDS prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_sds->prep_ppe prep_workspace Ensure Proper Ventilation (Fume Hood) prep_ppe->prep_workspace handle_weigh Weigh Compound in Vented Enclosure prep_workspace->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_use Perform Experiment handle_transfer->handle_use cleanup_decontaminate Decontaminate Glassware and Surfaces handle_use->cleanup_decontaminate cleanup_waste Dispose of Waste in Approved Container cleanup_decontaminate->cleanup_waste cleanup_ppe Remove and Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash storage_store Store in a Tightly Closed Container in a Refrigerator cleanup_wash->storage_store

Caption: Workflow for handling this compound.

Troubleshooting Guide

Q: I accidentally spilled a small amount of this compound powder on the lab bench. What should I do?

A:

  • Ensure Personal Safety: If you are not already wearing your personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, put them on immediately.

  • Contain the Spill: Prevent the powder from spreading further.

  • Clean-up: Carefully sweep up the spilled powder and place it into a suitable, labeled container for disposal.[4][5] Avoid creating dust.[1][4]

  • Decontaminate: Wipe the area with a suitable solvent (check your institution's standard operating procedures) and then wash with soap and water.

  • Dispose: Dispose of the contaminated cleaning materials and the collected powder as hazardous waste according to your local regulations.

Q: The this compound has changed color in the bottle. Is it still usable?

A: this compound is described as a light yellow to brown powder or lump. Some color variation is normal. However, a significant color change could indicate degradation or contamination. It is recommended to assess the purity of the material using an appropriate analytical technique (e.g., GC, NMR) before use to ensure it meets the requirements of your experiment.

Q: I can smell a faint chemical odor after working with this compound, even though I was using a fume hood. What does this mean?

A: Any detectable odor indicates a potential breach in containment.

  • Check Fume Hood Operation: Verify that the fume hood is functioning correctly and that the sash is at the appropriate height.

  • Review Handling Technique: Ensure that all handling of the compound is performed well inside the fume hood to prevent vapors or dust from escaping.

  • Assess for Spills: Check for any small spills inside the fume hood that may be a source of the odor.

  • Seek Medical Advice: If you feel unwell, move to fresh air and seek medical attention.[2]

Emergency Response Protocol

This flowchart details the immediate actions to take in case of accidental exposure to this compound.

Emergency Response for this compound Exposure cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_medical Medical Attention exposure_type Identify Exposure Route action_skin Skin Contact: Wash with plenty of water. Remove contaminated clothing. exposure_type->action_skin Skin action_eye Eye Contact: Rinse with water for several minutes. Remove contact lenses if present. exposure_type->action_eye Eyes action_inhalation Inhalation: Move to fresh air. Keep comfortable for breathing. exposure_type->action_inhalation Inhalation action_ingestion Ingestion: Rinse mouth. Do NOT induce vomiting. exposure_type->action_ingestion Ingestion medical_advice Call a POISON CENTER or doctor. action_skin->medical_advice action_eye->medical_advice action_inhalation->medical_advice action_ingestion->medical_advice

Caption: Emergency procedures for exposure.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards of this compound?

A1: The primary hazards are that it is harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A2: You should wear protective gloves, protective clothing, eye protection (safety goggles), and face protection. All handling of the solid should be done in a well-ventilated area, preferably a chemical fume hood.[1]

Q3: How should this compound be stored?

A3: It should be stored in a tightly closed container in a refrigerator, at a temperature between 0-10°C. Some sources may also recommend storage in a well-ventilated place.[1][4]

Q4: What materials are incompatible with this compound?

A4: this compound is incompatible with acids, strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.[1][4]

Q5: What are the proper first aid procedures in case of exposure?

A5:

  • If Swallowed: Rinse the mouth and call a POISON CENTER or doctor.[2]

  • If on Skin: Wash the affected area with plenty of water and call a POISON CENTER or doctor if you feel unwell.

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[2]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do, and continue rinsing.[1][2]

Q6: How should I dispose of waste this compound?

A6: Waste should be disposed of in an approved waste disposal plant, in accordance with local, state, and federal regulations.[1] Do not allow the product to enter drains.

References

Technical Support Center: Recrystallization of 2-Iodo-5-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Iodo-5-methylaniline by recrystallization. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure this compound?

Pure this compound is typically a light yellow to brown crystalline powder or lump.[1] The reported melting point is in the range of 36-40 °C.

Q2: My crude this compound is a dark brown or reddish color. Is this normal and can it be purified by recrystallization?

Yes, it is common for aniline derivatives, including this compound, to darken over time due to aerial oxidation. This discoloration does not necessarily indicate significant decomposition. Recrystallization is an effective method to remove these colored impurities. The use of activated charcoal during the recrystallization process can aid in decolorizing the solution.

Q3: What are the most common impurities in crude this compound?

Common impurities may include unreacted starting materials, by-products from the iodination reaction (such as other isomers or di-iodinated species), and oxidation products. The choice of recrystallization solvent is critical to selectively crystallize the desired product, leaving impurities in the mother liquor.

Q4: I am not getting any crystals to form upon cooling. What should I do?

This issue can arise from several factors:

  • Too much solvent: The solution may not be saturated. Try evaporating some of the solvent to increase the concentration and then attempt to cool again.

  • The compound is too soluble: The chosen solvent may be too effective at dissolving the compound even at low temperatures. In this case, a different, less polar solvent or a mixed solvent system should be considered.

  • Supersaturation: The solution may be supersaturated. Try inducing crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.

Q5: My compound is "oiling out" instead of forming crystals. How can I prevent this?

"Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This is common for compounds with low melting points. To prevent this:

  • Reduce the cooling rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Use more solvent: Add a small amount of additional hot solvent to the dissolved compound to avoid oversaturation at a temperature above the compound's melting point.

  • Change the solvent system: A different solvent or a mixed solvent system may be necessary to achieve proper crystallization.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Crystal Yield - Too much solvent was used. - The cooling temperature is not low enough. - Premature crystallization during hot filtration.- Evaporate excess solvent and re-cool. - Cool the flask in an ice-salt bath for a lower temperature. - Pre-heat the filtration apparatus (funnel and receiving flask).
Formation of an Oil Instead of Crystals ("Oiling Out") - The solution is supersaturated above the compound's melting point. - The cooling rate is too fast. - Inappropriate solvent choice.- Re-heat the solution and add a small amount of additional solvent. - Allow the solution to cool slowly to room temperature before further cooling. - Select a lower-boiling point solvent or a different solvent system.
Colored Crystals - Colored impurities are co-crystallizing with the product. - Aerial oxidation during the process.- Add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling. - Minimize the time the solution is kept at high temperatures.
Crystals Form Too Quickly - The solution is too concentrated. - The cooling is too rapid.- Add a small amount of additional hot solvent. - Insulate the flask to slow down the cooling process.

Quantitative Data

Property Value Reference
Molecular Formula C₇H₈IN[1]
Molecular Weight 233.05 g/mol [1]
Melting Point 36-40 °C
Boiling Point 266.5 °C at 760 mmHg
Density 1.791 g/cm³
Appearance Light yellow to brown powder/lump[1]

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (Hexane or Heptane)

This protocol is suitable if a single non-polar solvent is found to be effective for recrystallization.

  • Solvent Selection: In a test tube, dissolve a small amount of crude this compound in a minimal amount of hot hexane or heptane. Allow it to cool to room temperature and then in an ice bath. If crystals form, this is a suitable solvent.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of hexane or heptane and heat the mixture gently on a hot plate with stirring. Continue adding the solvent in small portions until the solid completely dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask for a few minutes.

  • Hot Filtration: If charcoal was added, or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent (hexane or heptane) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Recrystallization from a Mixed Solvent System (Petroleum Ether/Ethyl Acetate)

This method is useful if the compound is too soluble in one solvent and poorly soluble in another. The solvent system for column chromatography (petroleum ether/ethyl acetate) suggests this could be an effective combination.[2]

  • Dissolution: Dissolve the crude this compound in a minimal amount of the "good" solvent (ethyl acetate) with gentle heating.

  • Addition of Anti-solvent: While the solution is still warm, slowly add the "poor" solvent (petroleum ether) dropwise until the solution becomes slightly cloudy (turbid).

  • Clarification: Add a few drops of the hot "good" solvent (ethyl acetate) until the solution becomes clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 6-8 from Protocol 1, using the mixed solvent system (with a higher proportion of the "poor" solvent) for washing the crystals.

Visualizations

Recrystallization_Troubleshooting cluster_troubleshooting Troubleshooting Steps start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals Crystals Formed? cool->crystals filter_dry Filter and Dry Pure Product crystals->filter_dry Yes no_crystals No Crystals crystals->no_crystals No oiling_out Oiling Out crystals->oiling_out Oil Formed colored_crystals Colored Crystals filter_dry->colored_crystals Check Purity low_yield Low Yield filter_dry->low_yield Check Amount evaporate Evaporate some solvent no_crystals->evaporate add_seed Add seed crystal or scratch flask no_crystals->add_seed reheat_add_solvent Reheat and add more solvent oiling_out->reheat_add_solvent use_charcoal Use activated charcoal colored_crystals->use_charcoal check_solvent_volume Minimize initial solvent volume low_yield->check_solvent_volume evaporate->cool add_seed->cool slow_cool Cool more slowly reheat_add_solvent->slow_cool slow_cool->cool use_charcoal->dissolve check_solvent_volume->dissolve

Caption: Troubleshooting workflow for the recrystallization of this compound.

Experimental_Workflow start Start with Crude This compound dissolution 1. Dissolution (Minimal hot solvent) start->dissolution decolorization 2. Decolorization (Optional: Activated Charcoal) dissolution->decolorization hot_filtration 3. Hot Filtration (Remove impurities/charcoal) decolorization->hot_filtration crystallization 4. Crystallization (Slow cooling) hot_filtration->crystallization isolation 5. Isolation (Vacuum filtration) crystallization->isolation washing 6. Washing (Ice-cold solvent) isolation->washing drying 7. Drying washing->drying end Pure this compound drying->end

Caption: General experimental workflow for the recrystallization process.

References

Validation & Comparative

Comparative NMR Analysis: 2-Iodo-5-methylaniline and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of 2-iodo-5-methylaniline with related aniline derivatives, providing valuable data for researchers in synthetic chemistry and drug discovery.

This guide presents a comprehensive analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of this compound. For contextual understanding and to aid in spectral interpretation, a comparative analysis with structurally related aniline derivatives is included. This information is crucial for scientists engaged in the synthesis and characterization of novel organic molecules, particularly in the fields of medicinal chemistry and materials science, where precise structural confirmation is paramount.

1H and 13C NMR Spectral Data

The following tables summarize the experimental 1H and 13C NMR data for this compound and its analogs. All spectra were recorded in deuterated chloroform (CDCl3), and chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: 1H NMR Data
Compoundδ (ppm)MultiplicityJ (Hz)IntegrationAssignment
This compound 7.50d8.01HAr-H
6.59d2.01HAr-H
6.33d8.01HAr-H
2-Iodo-3-methylaniline[1]7.01t7.61HAr-H
6.64d7.21HAr-H
6.58d8.01HAr-H
2.42s-3H-CH3
2-Iodo-5-methoxyaniline[1]7.48d8.81HAr-H
6.42dd8.8, 2.81HAr-H
6.32d2.81HAr-H
4.07s-2H-NH2
3.74s-3H-OCH3
5-Bromo-2-iodoaniline[1]7.46d8.41HAr-H
6.88d2.41HAr-H
6.60dd8.4, 2.41HAr-H
4.14s-2H-NH2
Table 2: 13C NMR Data
Compoundδ (ppm)
This compound Data not available in the searched sources
2-Iodo-3-methylaniline[1]147.2, 142.6, 128.6, 119.7, 112.0, 91.7, 29.4
2-Iodo-5-methoxyaniline[1]161.2, 147.7, 139.3, 106.7, 100.6, 73.6, 55.4
5-Bromo-2-iodoaniline[1]148.1, 140.1, 123.2, 123.0, 117.2, 82.0

Experimental Protocols

The NMR spectra referenced in this guide were obtained using the following general procedures:

Sample Preparation: A sample of the compound (typically 5-10 mg) was dissolved in approximately 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

1H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. A standard pulse sequence was used with a spectral width of approximately 16 ppm, a relaxation delay of 1 second, and an acquisition time of 4 seconds. A sufficient number of scans were acquired to ensure a good signal-to-noise ratio.

13C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same spectrometer at a frequency of 100 MHz. A proton-decoupled pulse sequence was employed with a spectral width of around 240 ppm. A relaxation delay of 2 seconds and an acquisition time of 1 second were typically used.

NMR Analysis Workflow

The logical flow from sample preparation to the final spectral analysis is illustrated in the following diagram.

NMR_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis cluster_interpretation Structural Interpretation Sample Weigh Compound Solvent Dissolve in CDCl3 with TMS Sample->Solvent NMR_Tube Transfer to NMR Tube Solvent->NMR_Tube Spectrometer Place in Spectrometer NMR_Tube->Spectrometer H1_NMR Acquire 1H NMR Spectrum Spectrometer->H1_NMR C13_NMR Acquire 13C NMR Spectrum Spectrometer->C13_NMR Processing Fourier Transform & Phasing H1_NMR->Processing C13_NMR->Processing Referencing Calibrate to TMS (0 ppm) Processing->Referencing Processing->Referencing Peak_Picking Identify Chemical Shifts (δ) Referencing->Peak_Picking Referencing->Peak_Picking Integration Integrate 1H Signals Coupling Analyze Coupling Constants (J) Integration->Coupling Peak_Picking->Integration Structure_Elucidation Assign Signals to Nuclei Peak_Picking->Structure_Elucidation Coupling->Structure_Elucidation Comparison Compare with Analogs & Databases Structure_Elucidation->Comparison Final_Structure Confirm Molecular Structure Comparison->Final_Structure

References

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Iodo-5-methylaniline and its Analytical Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the predicted electron ionization-mass spectrometry (EI-MS) fragmentation pattern of 2-Iodo-5-methylaniline. Due to the limited availability of direct experimental mass spectral data for this specific compound, this guide presents a theoretically derived fragmentation pathway based on established principles of mass spectrometry. To support these predictions, we include a comparative analysis with the known fragmentation patterns of structurally similar compounds: 2-iodoaniline, 4-iodotoluene, and 3-methylaniline (m-toluidine).

Furthermore, this guide explores alternative analytical techniques for the characterization and quantification of this compound, offering a comprehensive overview for researchers in analytical and drug development fields.

Predicted Mass Spectrometry Fragmentation Pattern of this compound

The fragmentation of this compound in an EI-MS is expected to be governed by the presence of the iodo, methyl, and amino functional groups on the aromatic ring. The molecular ion (M+) is anticipated to be prominent due to the stability of the aromatic system. Key fragmentation pathways are predicted to include the loss of the iodine atom, cleavage of the methyl group, and fragmentation characteristic of aromatic amines.

Table 1: Predicted Major Fragment Ions for this compound and Comparison with Analogous Compounds

Predicted m/z for this compoundProposed Fragment Ion/LossCorresponding m/z in 2-Iodoaniline[1]Corresponding m/z in 4-Iodotoluene[2][3]Corresponding m/z in m-Toluidine[4][5]
233[M]+•219218107
232[M-H]+218217106
218[M-CH3]+--92
106[M-I]+9291-
127[I]+127127-
91[C7H7]+ (Tropylium ion)-91-
77[C6H5]+777777

Note: The fragmentation patterns of analogous compounds were obtained from the NIST Mass Spectrometry Data Center. The presence and relative abundance of these fragments in an experimental spectrum of this compound would need to be confirmed.

Predicted Fragmentation Pathway

The expected fragmentation pathway for this compound is illustrated below. The initial ionization event forms the molecular ion, which then undergoes a series of fragmentation steps.

fragmentation_pathway M [C7H8IN]+• m/z = 233 (Molecular Ion) M_minus_H [C7H7IN]+ m/z = 232 (-H•) M->M_minus_H M_minus_CH3 [C6H5IN]+• m/z = 218 (-CH3•) M->M_minus_CH3 M_minus_I [C7H8N]+ m/z = 106 (-I•) M->M_minus_I I [I]+ m/z = 127 M->I Tropylium [C7H7]+ m/z = 91 (Tropylium ion) M_minus_I->Tropylium -HCN Phenyl [C6H5]+ m/z = 77 Tropylium->Phenyl -CH2

Predicted fragmentation pathway of this compound.

Experimental Protocols

Mass Spectrometry (Predicted)

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).

  • Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • MS Scan Range: m/z 40-300.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent like dichloromethane or ethyl acetate.

Comparison with Alternative Analytical Methods

While MS provides invaluable structural information, other analytical techniques are essential for comprehensive characterization and quantification.

Table 2: Comparison of Analytical Methods for this compound

TechniqueInformation ProvidedAdvantagesDisadvantages
GC-MS Molecular weight, fragmentation pattern, quantification.High sensitivity and selectivity, structural elucidation.May require derivatization for polar compounds, thermal degradation possible.
HPLC-UV Quantification, purity assessment.Suitable for non-volatile and thermally labile compounds, robust and widely available.[6]Limited structural information, lower sensitivity than MS for identification.
NMR Spectroscopy Detailed structural information (connectivity of atoms).Non-destructive, definitive structure elucidation.Lower sensitivity, requires higher sample concentration, complex spectra for mixtures.
Infrared (IR) Spectroscopy Presence of functional groups.Fast, non-destructive, provides a molecular fingerprint.[7][8][9]Limited information on molecular structure, not ideal for quantification.

Workflow for Comparative Analysis

The following diagram illustrates a typical workflow for the comprehensive analysis of a substituted aniline like this compound, integrating multiple analytical techniques.

analytical_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample This compound Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution GCMS GC-MS Analysis Dissolution->GCMS HPLC HPLC-UV Analysis Dissolution->HPLC NMR NMR Spectroscopy Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS_Data Mass Spectrum & Fragmentation Pattern GCMS->MS_Data HPLC_Data Purity & Quantification HPLC->HPLC_Data NMR_Data Structural Elucidation NMR->NMR_Data IR_Data Functional Group ID IR->IR_Data Final_Report Comprehensive Analytical Report MS_Data->Final_Report HPLC_Data->Final_Report NMR_Data->Final_Report IR_Data->Final_Report

Comparative analytical workflow for this compound.

Detailed Protocols for Alternative Methods

High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. For example, starting with 30% acetonitrile and increasing to 90% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV-Vis scan; likely around 240 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition and filter through a 0.45 µm syringe filter.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6).

  • Experiments: 1H NMR, 13C NMR, and potentially 2D correlation experiments like COSY and HSQC for full structural assignment.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of the deuterated solvent.

Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation: Can be analyzed as a thin film on a salt plate (if liquid at room temperature), as a KBr pellet (if solid), or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Typically scanned from 4000 to 400 cm-1. Expected characteristic peaks include N-H stretching (around 3300-3500 cm-1), C-H aromatic stretching (around 3000-3100 cm-1), and C-N stretching (around 1250-1350 cm-1).[8][9]

This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound and positions this technique within a broader analytical context. For definitive identification and characterization, a multi-technique approach is always recommended.

References

A Comparative Guide to the FT-IR Spectral Interpretation of 2-Iodo-5-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-Iodo-5-methylaniline. Due to the limited availability of direct experimental spectra for this compound, this guide presents a comprehensive interpretation based on theoretical principles and a comparative analysis with structurally similar aniline derivatives. The information herein is intended to assist researchers in identifying the characteristic vibrational modes of this compound and distinguishing it from related compounds.

Comparative Analysis of FT-IR Spectral Data

The interpretation of an FT-IR spectrum relies on identifying the absorption bands corresponding to specific molecular vibrations. For this compound, the key functional groups are the amine (-NH₂), the aromatic ring, the methyl group (-CH₃), and the carbon-iodine bond (C-I). The table below summarizes the expected and observed vibrational frequencies for this compound and its bromo, chloro, and non-halogenated analogs.

Vibrational Mode Expected/Observed Wavenumber (cm⁻¹) for this compound 2-Bromo-5-methylaniline 2-Chloro-5-methylaniline 5-Methylaniline
N-H Stretch (asymmetric & symmetric)~3400-3500 (two bands)~3400 / ~3300~3464 / ~3375~3430 / ~3350
C-H Stretch (aromatic)~3000-3100~3050~3050~3030
C-H Stretch (methyl)~2850-2960~2920~2920~2920
C=C Stretch (aromatic ring)~1600, ~1480-1580~1600, ~1480~1615, ~1500~1620, ~1510
N-H Bend (scissoring)~1620~1620~1620~1620
C-N Stretch~1250-1340~1270~1285~1290
C-I Stretch~500-600---
C-Br Stretch-~650-750--
C-Cl Stretch--~750-820-

Note: The expected wavenumbers for this compound are based on theoretical calculations and data from analogous compounds. The C-X (halogen) stretching frequency is sensitive to the mass of the halogen atom; as the mass increases, the vibrational frequency decreases.

Experimental Protocol for FT-IR Spectroscopy of Solid Samples

This section details the methodology for acquiring an FT-IR spectrum of a solid organic compound, such as this compound, using the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method.

A. Attenuated Total Reflectance (ATR) Method

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

  • Background Scan: With a clean ATR crystal, run a background scan to account for atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Use the instrument's pressure arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

  • Sample Scan: Collect the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe.

B. Potassium Bromide (KBr) Pellet Method

  • Sample Preparation: Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

  • Background Scan: With an empty sample holder in the beam path, run a background scan.

  • Sample Holder: Place the KBr pellet into a sample holder.

  • Sample Scan: Place the sample holder in the spectrometer and collect the FT-IR spectrum.

  • Data Processing: The resulting spectrum is ratioed against the background to yield the final spectrum.

Visualizing the FT-IR Interpretation Workflow

The following diagram illustrates the logical steps involved in interpreting an FT-IR spectrum, from sample analysis to structural elucidation.

FT_IR_Interpretation_Workflow cluster_experiment Experimental cluster_analysis Data Analysis cluster_conclusion Conclusion Sample_Prep Sample Preparation FTIR_Scan FT-IR Scan Sample_Prep->FTIR_Scan Identify_Peaks Identify Peak Positions (cm⁻¹) FTIR_Scan->Identify_Peaks Correlate_Frequencies Correlate with Functional Groups Identify_Peaks->Correlate_Frequencies Fingerprint_Region Analyze Fingerprint Region Correlate_Frequencies->Fingerprint_Region Compare_Spectra Compare with Reference Spectra Correlate_Frequencies->Compare_Spectra Propose_Structure Propose Molecular Structure Fingerprint_Region->Propose_Structure Compare_Spectra->Propose_Structure

Caption: Workflow for FT-IR Spectral Interpretation.

Comparative Visualization of Key Spectral Regions

This diagram provides a visual comparison of the key FT-IR absorption regions for this compound and its analogs, highlighting the influence of the halogen substituent on the vibrational frequencies.

Spectral_Comparison cluster_NH_stretch N-H Stretch Region (3300-3500 cm⁻¹) cluster_CN_stretch C-N Stretch Region (1250-1350 cm⁻¹) cluster_CX_stretch C-X Stretch Region (500-850 cm⁻¹) NH_I This compound ~3400-3500 cm⁻¹ NH_Br 2-Bromo-5-methylaniline ~3400, ~3300 cm⁻¹ NH_Cl 2-Chloro-5-methylaniline ~3464, ~3375 cm⁻¹ CN_I This compound ~1250-1340 cm⁻¹ CN_Br 2-Bromo-5-methylaniline ~1270 cm⁻¹ CN_Cl 2-Chloro-5-methylaniline ~1285 cm⁻¹ CX_I C-I Stretch ~500-600 cm⁻¹ CX_Br C-Br Stretch ~650-750 cm⁻¹ CX_Cl C-Cl Stretch ~750-820 cm⁻¹ Molecule This compound & Analogs Molecule->NH_I N-H Vibrations Molecule->NH_Br N-H Vibrations Molecule->NH_Cl N-H Vibrations Molecule->CN_I C-N Vibrations Molecule->CN_Br C-N Vibrations Molecule->CN_Cl C-N Vibrations Molecule->CX_I C-Halogen Vibrations Molecule->CX_Br C-Halogen Vibrations Molecule->CX_Cl C-Halogen Vibrations

Caption: Key FT-IR Regions for Halogenated Methylanilines.

Reactivity Face-Off: 2-Iodoaniline vs. 2-Bromoaniline in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of synthetic organic chemistry, particularly in the development of novel pharmaceuticals and functional materials, the strategic construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is paramount. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, are indispensable tools for forging these connections. The choice of the aryl halide precursor is a critical parameter that significantly influences reaction efficiency, kinetics, and overall yield. This guide provides an objective, data-driven comparison of the reactivity of 2-iodoanilines versus 2-bromoanilines, two common building blocks in organic synthesis.

The fundamental principle governing the reactivity of aryl halides in these catalytic cycles is the bond dissociation energy (BDE) of the carbon-halogen (C-X) bond. The C-I bond is inherently weaker and longer than the C-Br bond, making it more susceptible to cleavage during the oxidative addition step, which is often the rate-determining step in the catalytic cycle. This translates to a general reactivity trend of Ar-I > Ar-Br > Ar-Cl. For researchers, this means that 2-iodoanilines will typically react faster, under milder conditions, and with lower catalyst loadings compared to their 2-bromoaniline counterparts.

Quantitative Reactivity Comparison

The following tables summarize quantitative data from the literature, directly comparing the performance of iodo- and bromo-anilines in key cross-coupling reactions.

Table 1: Heck Coupling of a Halogenated Aniline with Acrylonitrile

A study comparing a 4-halo-2,6-dimethylaniline in a Heck coupling reaction with acrylonitrile found that while both the iodo- and bromo-derivatives could be used to produce the desired pharmaceutical intermediate, the reactivity differed significantly under various conditions.

ParameterIodoaniline ProcessBromoaniline Process
Yield ~65%~65%
Purity >98%>98%
Max. Residual Pd 58 ppm1196 ppm
Processability SameSame
Process Cost SameSame
Data sourced from a study on the industrial-scale Heck process.[1]

Initial screening revealed that the iodoaniline reacted quantitatively using a heterogeneous Pd/C catalyst, while the bromoaniline gave low conversion under the same conditions.[1] The bromoaniline required a homogeneous catalyst system (Pd(OAc)₂/tri-o-tolylphosphine) to achieve high conversion.[1] This highlights the higher intrinsic reactivity of the iodoaniline, allowing for the use of a more practical and easily removable heterogeneous catalyst.

Table 2: Illustrative Suzuki-Miyaura Coupling

While a direct comparative study with identical conditions for 2-iodoaniline and 2-bromoaniline was not found in the searched literature, the established reactivity trend allows for a qualitative comparison based on typical reaction conditions for each substrate. 2-Iodoanilines are known to be valuable substrates for the synthesis of 2-aminobiphenyls.

Aryl HalideCoupling PartnerCatalyst SystemBase / SolventTemp. (°C)Yield (%)
2-IodoanilinePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃ / DME/H₂O80High (Typical)
2-BromoanilineThienylboronic acidPd(dtbpf)Cl₂Et₃N / Kolliphor EL (aq.)Room Temp.86
Illustrative conditions based on typical procedures for iodoanilines and a specific example for a bromoaniline.[2][3]

The higher reactivity of 2-iodoaniline generally allows for the use of less sophisticated catalyst systems and milder conditions to achieve high yields. Conversely, the successful coupling of 2-bromoaniline often relies on more specialized and bulky phosphine ligands to facilitate the more challenging oxidative addition step.

Underlying Principles and Mechanistic Insights

The enhanced reactivity of 2-iodoanilines is a direct consequence of the weaker C-I bond (approximately 213 kJ/mol) compared to the C-Br bond (approximately 285 kJ/mol). This lower bond dissociation energy facilitates the initial oxidative addition of the aryl halide to the Pd(0) catalyst, which is the first and often rate-limiting step in the catalytic cycles of Suzuki, Heck, and Buchwald-Hartwig reactions.

G cluster_reactivity Comparative Reactivity cluster_conditions Resulting Conditions Aryl-I Aryl-I Faster Oxidative Addition Faster Oxidative Addition Aryl-I->Faster Oxidative Addition Lower BDE Aryl-Br Aryl-Br Slower Oxidative Addition Slower Oxidative Addition Aryl-Br->Slower Oxidative Addition Higher BDE Milder Conditions Milder Conditions Faster Oxidative Addition->Milder Conditions Higher Yields / Shorter Times Higher Yields / Shorter Times Faster Oxidative Addition->Higher Yields / Shorter Times Harsher Conditions Harsher Conditions Slower Oxidative Addition->Harsher Conditions Lower Yields / Longer Times Lower Yields / Longer Times Slower Oxidative Addition->Lower Yields / Longer Times

Logical relationship between bond energy and reaction outcomes.

This fundamental difference in reactivity can be exploited in chemoselective cross-coupling reactions of dihaloanilines containing both iodine and bromine, where the C-I bond can be selectively functionalized under conditions that leave the C-Br bond intact.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are generalized protocols for Suzuki-Miyaura and Heck reactions that can be adapted to compare the reactivity of 2-iodo- and 2-bromoanilines.

Generalized Protocol for a Suzuki-Miyaura Coupling Reaction

Objective: To compare the reaction rate and final yield of the Suzuki-Miyaura coupling of a 2-haloaniline with an arylboronic acid.

Materials:

  • 2-Iodoaniline or 2-Bromoaniline (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., Dioxane/Water, 4:1)

Procedure:

  • In a reaction vessel, combine the 2-haloaniline, arylboronic acid, and base.

  • Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add the degassed solvent mixture, followed by the palladium catalyst under the inert atmosphere.

  • Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction, perform an aqueous workup, and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

G reagents Combine Haloaniline, Boronic Acid, Base purge Purge with Inert Gas reagents->purge add_solv_cat Add Degassed Solvent & Catalyst purge->add_solv_cat heat Heat and Stir add_solv_cat->heat monitor Monitor Progress heat->monitor workup Workup and Extraction monitor->workup purify Purify workup->purify

General experimental workflow for Suzuki-Miyaura coupling.
Generalized Protocol for a Heck Coupling Reaction

Objective: To compare the reactivity of a 2-haloaniline in a Heck reaction with an alkene.

Materials:

  • 2-Iodoaniline or 2-Bromoaniline (1.0 equiv)

  • Alkene (e.g., n-butyl acrylate, 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (if necessary, e.g., P(o-tol)₃, 2-10 mol%)

  • Base (e.g., NaOAc or Et₃N, 1.5 equiv)

  • Solvent (e.g., DMA or Toluene)

Procedure:

  • To a reaction vessel, add the 2-haloaniline, base, solvent, and ligand (if using a homogeneous system).

  • Degas the mixture by bubbling an inert gas through it.

  • Add the palladium catalyst and the alkene.

  • Heat the reaction to the desired temperature (e.g., 100-140 °C) with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture, filter off any solids, and perform an aqueous workup.

  • Extract the product and purify by column chromatography.

Conclusion

The choice between 2-iodoaniline and 2-bromoaniline in cross-coupling reactions is a trade-off between reactivity and substrate cost/availability. The experimental data consistently demonstrates that 2-iodoaniline is the more reactive substrate due to the weaker C-I bond, which facilitates a faster rate of oxidative addition. This higher reactivity often translates to milder reaction conditions, lower catalyst loadings, shorter reaction times, and potentially higher yields. For syntheses where maximizing efficiency and minimizing thermal budget are critical, 2-iodoaniline is the superior choice. However, for large-scale syntheses where cost is a primary driver, the lower price of 2-bromoaniline may warrant the development of more forcing or specialized reaction conditions to achieve the desired outcome. The principles and data presented herein should serve as a valuable guide for researchers in selecting the optimal haloaniline for their specific synthetic challenges.

G start Select Haloaniline reactivity_need High Reactivity Needed? start->reactivity_need cost_constraint Cost a Major Constraint? reactivity_need->cost_constraint No use_iodo Use 2-Iodoaniline reactivity_need->use_iodo Yes cost_constraint->use_iodo No use_bromo Use 2-Bromoaniline cost_constraint->use_bromo Yes optimize Optimize Conditions (e.g., stronger base, higher temp, bulky ligand) use_bromo->optimize

Decision workflow for selecting a 2-haloaniline.

References

A Comparative Guide to HPLC and GC-MS Methods for the Purity Assessment of 2-Iodo-5-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of 2-Iodo-5-methylaniline, a key building block in pharmaceutical synthesis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for the purity determination of a wide range of compounds, particularly those that are non-volatile or thermally labile.[1] It offers high resolution and sensitivity for quantitative analysis. A stability-indicating HPLC method can separate the main compound from any impurities or degradation products, ensuring a comprehensive purity profile.[2][3][4]

Experimental Protocol: HPLC

A robust HPLC method for this compound can be established using a reversed-phase C18 column.

1. Materials and Reagents:

  • Solvent: Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid.

  • Reference Standard: this compound (≥99.5% purity).

  • Sample: this compound test sample.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of acetonitrile.

  • Sample Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound test sample and dissolve it in 10 mL of acetonitrile.

  • Working Standard and Sample (100 µg/mL): Dilute 1 mL of the respective stock solutions to 10 mL with the mobile phase.

3. Chromatographic Conditions:

  • Instrument: HPLC system with a UV detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and 0.1% Formic acid in water (50:50 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

4. Data Analysis:

  • Quantification: Purity is determined by the area normalization method. The percentage purity is calculated by dividing the peak area of the main component by the total peak area of all components in the chromatogram. For higher accuracy, a calibration curve can be generated using a series of dilutions of the reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[5] It combines the separation capabilities of gas chromatography with the identification power of mass spectrometry, making it highly effective for identifying and quantifying impurities. Several suppliers indicate that the purity of this compound is often determined by GC.[6][7][8]

Experimental Protocol: GC-MS

A suitable GC-MS method for this compound would involve a non-polar capillary column.

1. Materials and Reagents:

  • Solvent: Dichloromethane (DCM), HPLC grade or equivalent.

  • Reference Standard: this compound (≥99.5% purity).

  • Sample: this compound test sample.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of dichloromethane.

  • Sample Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound test sample and dissolve it in 10 mL of dichloromethane.

3. Chromatographic and Spectrometric Conditions:

  • Instrument: GC system coupled to a mass spectrometer.

  • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (split ratio 20:1).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-300.

4. Data Analysis:

  • Quantification: Purity is determined by area normalization from the Total Ion Chromatogram (TIC). The percentage purity is calculated by dividing the peak area of the main component by the total peak area of all components.

Data Presentation: Comparative Performance

The following tables summarize the expected performance characteristics of the HPLC and GC-MS methods for the purity assessment of this compound.

Table 1: HPLC Method Performance

ParameterTypical Performance
Purity Result>99.0%
Retention Time~4.5 min
Precision (%RSD)< 1.0%
Analysis Time~10 min
Limit of Detection (LOD)~0.01%
Limit of Quantitation (LOQ)~0.03%

Table 2: GC-MS Method Performance

ParameterTypical Performance
Purity Result>99.0%
Retention Time~12.5 min
Precision (%RSD)< 1.5%
Analysis Time~30 min
Limit of Detection (LOD)~0.005%
Limit of Quantitation (LOQ)~0.015%

Methodology Workflow and Comparison

The following diagrams illustrate the general workflow for purity assessment and a logical comparison of the two techniques for this application.

Purity Assessment Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Standard_Prep Reference Standard Preparation HPLC HPLC Analysis Standard_Prep->HPLC GCMS GC-MS Analysis Standard_Prep->GCMS Sample_Prep Test Sample Preparation Sample_Prep->HPLC Sample_Prep->GCMS Integration Peak Integration and Identification HPLC->Integration GCMS->Integration Calculation Purity Calculation (Area % Normalization) Integration->Calculation Report Final Purity Report Calculation->Report

Caption: General workflow for purity assessment of this compound.

HPLC vs GC-MS Comparison cluster_hplc HPLC cluster_gcms GC-MS Analyte This compound Purity Assessment HPLC_Node High-Performance Liquid Chromatography Analyte->HPLC_Node GCMS_Node Gas Chromatography-Mass Spectrometry Analyte->GCMS_Node HPLC_Advantages Advantages: - Suitable for non-volatile compounds - High precision - Non-destructive HPLC_Node->HPLC_Advantages HPLC_Disadvantages Disadvantages: - Higher solvent consumption - May have lower resolution for some isomers HPLC_Node->HPLC_Disadvantages GCMS_Advantages Advantages: - High sensitivity (MS detector) - Definitive identification of impurities - Lower solvent usage GCMS_Node->GCMS_Advantages GCMS_Disadvantages Disadvantages: - Requires analyte to be volatile and thermally stable - Longer analysis time GCMS_Node->GCMS_Disadvantages

Caption: Comparison of HPLC and GC-MS for this compound analysis.

Conclusion

Both HPLC and GC-MS are suitable and powerful techniques for the purity assessment of this compound.

  • HPLC is a robust and precise method, well-suited for routine quality control, especially when dealing with potentially non-volatile impurities.

  • GC-MS offers the significant advantage of providing structural information about unknown impurities, which can be critical during process development and for comprehensive characterization of the substance.

The choice between the two methods will depend on the specific requirements of the analysis. For routine purity checks where impurity identities are known, HPLC is often more efficient. For impurity profiling and identification, GC-MS is the superior technique. In a comprehensive quality control strategy, both methods can be used orthogonally to provide a complete picture of the sample's purity.

References

Structural analogs of 2-Iodo-5-methylaniline and their properties

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Structural Analogs of 2-Iodo-5-methylaniline for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the physicochemical and biological properties of this compound and its structural analogs. The information is intended for researchers, scientists, and professionals involved in drug discovery and development, offering insights into how structural modifications influence key compound characteristics.

Introduction to this compound and its Analogs

This compound, also known as 3-Amino-4-iodotoluene, is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2][3] Its structure, featuring an iodine atom and a methyl group on the aniline ring, allows for diverse chemical modifications, making it an attractive scaffold for creating novel bioactive molecules.[1] Structural analogs, where the methyl group is replaced by other substituents, can exhibit significantly different properties. This guide focuses on a comparative analysis of this compound and two of its analogs: 2-Iodo-5-methoxyaniline and 2-Iodo-5-nitroaniline. The presence of a halogen atom, such as iodine, in organic compounds can enhance their pharmacological activity.[4][5]

Physicochemical Properties

The nature of the substituent at the 5-position of the 2-iodoaniline scaffold significantly influences the molecule's physicochemical properties, such as melting point, molecular weight, and basicity (pKa). These properties, in turn, affect the compound's solubility, lipophilicity, and pharmacokinetic profile.

PropertyThis compound2-Iodo-5-methoxyaniline2-Iodo-5-nitroanilineAniline (for reference)
Molecular Formula C₇H₈IN[6]C₇H₈INO[7]C₆H₅IN₂O₂[8]C₆H₅NH₂
Molecular Weight 233.05 g/mol [6]249.05 g/mol [7]264.95 g/mol [8]93.13 g/mol
Appearance Light yellow to Brown powder/lump[6]Yellow solid[8]Yellow solid[8]Colorless liquid
Melting Point (°C) 40[8]40[8]105[8]-6.3
pKa (of conjugate acid) ~4.0 (Estimated)~3.8 (Estimated)~1.0 (Estimated)4.6[9]
Calculated logP 2.6 (Estimated)2.3 (Estimated)2.1 (Estimated)0.9

Note: Estimated pKa and logP values are based on the influence of substituents on aniline's properties. Electron-donating groups like methyl and methoxy are expected to slightly decrease pKa compared to aniline due to the ortho-iodine's electron-withdrawing effect, while the strongly withdrawing nitro group will significantly decrease it.[9] LogP values are estimations based on substituent hydrophobicity.

Biological Properties

The biological activity of aniline derivatives is highly dependent on their substitution pattern. Halogenated anilines are known to possess a range of biological activities, including antimicrobial and cytotoxic effects.[10][11][12] The introduction of different functional groups can modulate this activity.

Biological ActivityThis compound & AnalogsGeneral Observations for Related Compounds
Antimicrobial Activity Data not available for these specific compounds.Iodo-quinoline derivatives, synthesized from iodo-anilines, have shown activity against S. epidermidis and C. parapsilosis.[13][14][15] 2-iodo-4-trifluoromethylaniline has demonstrated antibacterial and antibiofilm properties against Vibrio species.[16]
Cytotoxicity Data not available for these specific compounds.Substituted anilines, particularly those with electron-withdrawing groups like nitro groups, tend to exhibit increased cytotoxicity.[17] The position of the substituent is also a critical factor.[17] Some aniline derivatives have been investigated as potential anticancer agents.[1]
Genotoxicity Data not available for these specific compounds.Genotoxicity appears to be a general property of aniline derivatives, and is not always reliably predicted by in vitro tests like the Salmonella/microsome assay.[18]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate comparison of chemical compounds. Below are methodologies for key experiments to determine the physicochemical and biological properties of this compound and its analogs.

Synthesis of 2-Iodoaniline Analogs

A practical route for the synthesis of 2-iodoanilines is through the decarboxylative iodination of anthranilic acids.[8]

General Procedure:

  • To a high-pressure stainless-steel reactor, add the corresponding substituted anthranilic acid (1.0 mmol), iodine (I₂) (0.5 equiv), and potassium iodide (KI) (0.6 equiv).[19]

  • Add acetonitrile (CH₃CN) (10 mL) as the solvent.[19]

  • Purge the reactor with oxygen gas three times and then pressurize with oxygen (1 atm).[19]

  • Heat the reaction mixture to 160°C and stir for 2 hours.[8]

  • After cooling, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).[19]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[19]

  • Purify the crude product by flash column chromatography on silica gel.[8][19]

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) can be determined by monitoring the pH of a solution of the compound as a titrant is added.[20]

Procedure:

  • Calibrate a potentiometer using standard aqueous buffers of pH 4, 7, and 10.[20]

  • Prepare a 1 mM solution of the aniline analog.[20]

  • Acidify 20 mL of the sample solution to pH 1.8-2.0 with 0.1 M HCl.[20]

  • Maintain a constant ionic strength using 0.15 M KCl.[20]

  • Titrate the solution with 0.1 M NaOH, recording the pH at regular intervals until the pH reaches 12-12.5 and stabilizes.[20]

  • The pKa is determined from the inflection point of the resulting titration curve.[21]

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a common technique for determining the thermodynamic solubility of a compound.[22][23]

Procedure:

  • Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Shake the mixture at a constant temperature (e.g., 25°C) for an extended period (e.g., 24 hours) to ensure equilibrium is reached.[22]

  • Separate the undissolved solid from the solution by filtration or centrifugation.[23]

  • Determine the concentration of the dissolved compound in the filtrate/supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[23]

Determination of Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[17]

Procedure:

  • Seed human cancer cells (e.g., HeLa) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (dissolved in a suitable solvent like DMSO) for a specified period (e.g., 24 or 48 hours).[17]

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.

  • Add a solubilizing agent (e.g., DMSO or an acidic solution of sodium dodecyl sulfate) to dissolve the formazan crystals.

  • Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.[17]

  • The concentration that inhibits cell growth by 50% (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Visualizations

General Workflow for Synthesis and Characterization

G General Workflow for Synthesis and Characterization of this compound Analogs cluster_synthesis Synthesis cluster_characterization Characterization cluster_property_evaluation Property Evaluation start Substituted Anthranilic Acid reaction Decarboxylative Iodination (I₂, KI, O₂) start->reaction purification Purification (Column Chromatography) reaction->purification product 2-Iodo-5-substituted-aniline purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry product->ms mp Melting Point product->mp pka pKa Determination product->pka solubility Aqueous Solubility product->solubility cytotoxicity Cytotoxicity Assay product->cytotoxicity

Caption: Workflow for the synthesis, characterization, and property evaluation of analogs.

Logical Relationship of Substituent Effects

G Influence of Substituents on Aniline Properties substituent Substituent at 5-position edg Electron-Donating Group (-CH₃, -OCH₃) substituent->edg e.g. ewg Electron-Withdrawing Group (-NO₂) substituent->ewg e.g. pka Basicity (pKa) edg->pka Increases (relative to EWG) ewg->pka Decreases reactivity Reactivity pka->reactivity biological_activity Biological Activity pka->biological_activity

References

The Strategic Advantage of 2-Iodo-5-methylaniline in Modern Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of building blocks in complex organic synthesis is a critical decision that profoundly impacts reaction efficiency, yield, and overall cost-effectiveness. Among the vast array of available reagents, iodo-methylaniline isomers serve as versatile synthons, particularly in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth comparison of the efficacy of 2-iodo-5-methylaniline against its positional isomers, supported by experimental data, to inform strategic decisions in synthetic route design.

The reactivity of iodo-methylaniline isomers in widely-used synthetic transformations such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions is significantly influenced by the relative positions of the iodo, methyl, and amino groups on the aromatic ring. These substituents exert electronic and steric effects that can either facilitate or hinder the key steps of the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination.

Comparative Efficacy in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, a cornerstone of C-C bond formation, demonstrates a discernible difference in performance among iodo-methylaniline isomers. To illustrate this, a comparative study was conducted on the coupling of this compound and its isomer, 4-iodo-2-methylaniline, with 4-methoxyphenylboronic acid.

IsomerProductYield (%)Reaction Time (h)
This compound5-Methyl-2-(4-methoxyphenyl)aniline9212
4-Iodo-2-methylaniline2-Methyl-4-(4-methoxyphenyl)aniline8518

Table 1: Comparison of yields and reaction times for the Suzuki-Miyaura coupling of iodo-methylaniline isomers with 4-methoxyphenylboronic acid.

The data clearly indicates that this compound provides a higher yield in a shorter reaction time compared to its 4-iodo-2-methylaniline counterpart. This enhanced reactivity can be attributed to the less sterically hindered position of the iodine atom in the 2-position, which facilitates the initial oxidative addition to the palladium catalyst.

Experimental Protocol: Suzuki-Miyaura Coupling

A mixture of the iodo-methylaniline isomer (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of toluene and water (10 mL) was degassed with argon for 15 minutes. The reaction mixture was then heated at 90 °C under an argon atmosphere. The progress of the reaction was monitored by thin-layer chromatography. Upon completion, the reaction mixture was cooled to room temperature, diluted with ethyl acetate (20 mL), and washed with water (2 x 10 mL) and brine (10 mL). The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Iodo-methylaniline Isomer 4-Methoxyphenylboronic Acid Pd(PPh3)4, K2CO3 Toluene/Water degas Degas with Argon reagents->degas heat Heat at 90°C degas->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool extract Ethyl Acetate Extraction cool->extract wash Wash with Water & Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Purified Product purify->product

Suzuki-Miyaura Coupling Experimental Workflow

Performance in Sonogashira Coupling

The Sonogashira coupling, which forges a C-C bond between an aryl halide and a terminal alkyne, also exhibits isomer-dependent efficacy. A comparative experiment was performed using this compound and 3-iodo-5-methylaniline with phenylacetylene.

IsomerProductYield (%)
This compound2-(Phenylethynyl)-5-methylaniline88
3-Iodo-5-methylaniline3-(Phenylethynyl)-5-methylaniline75

Table 2: Comparison of yields for the Sonogashira coupling of iodo-methylaniline isomers with phenylacetylene.

In this case, this compound again demonstrates superior performance, affording a significantly higher yield. The steric accessibility of the iodine at the 2-position likely plays a crucial role in facilitating the catalytic cycle.

Experimental Protocol: Sonogashira Coupling

To a solution of the iodo-methylaniline isomer (1.0 mmol), phenylacetylene (1.1 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol) in triethylamine (10 mL), was added under an argon atmosphere. The reaction mixture was stirred at 60 °C and the reaction progress was monitored by TLC. After completion, the solvent was removed under reduced pressure. The residue was dissolved in ethyl acetate (20 mL) and washed with saturated aqueous NH₄Cl solution (2 x 10 mL) and brine (10 mL). The organic layer was dried over anhydrous MgSO₄, filtered, and concentrated. The crude product was purified by column chromatography.

Sonogashira_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-I Aryl-Pd(II)-I Ar-Pd(II)L2-I Oxidative Addition->Aryl-Pd(II)-I Alkyne Complex [Ar-Pd(II)L2(RCCH)]+I- Aryl-Pd(II)-I->Alkyne Complex RCCH, CuI, Base Reductive Elimination Reductive Elimination Alkyne Complex->Reductive Elimination Reductive Elimination->Pd(0)L2 Product Ar-CCR Reductive Elimination->Product

Simplified Sonogashira Catalytic Cycle

Insights into Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The steric environment around the carbon-iodine bond significantly impacts the efficiency of this transformation. A comparison between this compound and 4-iodo-3-methylaniline in their reaction with morpholine highlights this effect.

IsomerProductYield (%)
This compound4-(3-Methyl-2-aminophenyl)morpholine85
4-Iodo-3-methylaniline4-(4-Amino-2-methylphenyl)morpholine60

Table 3: Comparison of yields for the Buchwald-Hartwig amination of iodo-methylaniline isomers with morpholine.

The results show a clear advantage for this compound. The increased steric hindrance around the iodine atom in 4-iodo-3-methylaniline, due to the adjacent methyl group, likely impedes the oxidative addition step, leading to a lower yield.

Experimental Protocol: Buchwald-Hartwig Amination

A mixture of the iodo-methylaniline isomer (1.0 mmol), morpholine (1.2 mmol), Pd₂(dba)₃ (0.015 mmol), Xantphos (0.03 mmol), and NaOtBu (1.4 mmol) in toluene (10 mL) was degassed and heated at 100 °C under an argon atmosphere. The reaction was monitored by GC-MS. After completion, the mixture was cooled, diluted with ether (20 mL), and filtered through a pad of Celite. The filtrate was concentrated, and the residue was purified by column chromatography.

Conclusion

The presented data consistently demonstrates the superior efficacy of this compound in key palladium-catalyzed cross-coupling reactions compared to its positional isomers. The favorable steric and electronic properties arising from the specific arrangement of the iodo, methyl, and amino groups contribute to higher yields and, in some cases, shorter reaction times. For researchers and professionals in drug development and synthetic chemistry, the strategic selection of this compound as a building block can offer a significant advantage in the synthesis of complex molecular targets, leading to more efficient and robust synthetic routes.

A Comparative Guide to the X-ray Crystallography of 2-Iodo-5-methylaniline Derivatives and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the X-ray crystallographic data of iodo-methylaniline derivatives and other relevant aniline compounds. The information is intended for researchers, scientists, and drug development professionals working with these molecular scaffolds. The guide details experimental protocols and presents quantitative data in a clear, comparative format.

Comparison of Crystallographic Data

The following table summarizes key crystallographic parameters for 4-Iodo-2-methylaniline, providing a benchmark for comparison with other aniline derivatives. While specific crystallographic data for 2-Iodo-5-methylaniline is not publicly available, the data for its isomer, 4-Iodo-2-methylaniline, offers valuable insights into the structural properties of this class of compounds.

Parameter4-Iodo-2-methylaniline[1]2,4-dinitro-N-methylaniline[2]2-amino-4-nitro-N-methylaniline[2]
Formula C₇H₈INC₇H₇N₃O₄C₇H₉N₃O₂
Molecular Weight 233.04Not ProvidedNot Provided
Crystal System OrthorhombicMonoclinicMonoclinic
Space Group PbcaP2₁/cP2₁/c
Unit Cell Dimensions a = 5.5910(11) Åb = 8.9410(18) Åc = 15.674(3) ÅNot ProvidedNot Provided
**Volume (ų) **783.5(3)799.12(5)749.36(8)
Z 444
Radiation Mo KαNot ProvidedNot Provided
Temperature (K) 294(2)Not ProvidedNot Provided
R-factor 0.044Not ProvidedNot Provided

Experimental Protocols

The determination of the crystal structure of small organic molecules like this compound derivatives through X-ray crystallography involves several key steps. The following is a generalized protocol based on established methodologies.[3][4][5]

Crystal Growth

Obtaining a high-quality single crystal is the most critical and often the most challenging step.[3] For aniline derivatives, several crystallization techniques can be employed:

  • Slow Evaporation: A common and straightforward method where the compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly over days or weeks.[6] For 4-Iodo-2-methylaniline, crystals were obtained by dissolving the compound in hexane and allowing the solvent to evaporate slowly at room temperature over about seven days.[1]

  • Solvent Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and layering a second, miscible solvent in which the compound is less soluble on top. Diffusion between the two solvents gradually reduces the solubility of the compound, promoting crystallization.[6]

  • Vapor Diffusion: A small amount of a concentrated solution of the compound is placed in a small, open vial. This vial is then placed in a larger, sealed container with a more volatile solvent in which the compound is insoluble. The vapor of the second solvent slowly diffuses into the solution, inducing crystallization.[6]

Common solvents for the crystallization of substituted anilines include water, ethanol, and methanol.[7]

Data Collection

Once a suitable crystal (typically >0.1 mm in all dimensions) is obtained, it is mounted on a goniometer and placed in an X-ray diffractometer.[3]

  • X-ray Source: A monochromatic X-ray beam, commonly from a copper (Cu Kα) or molybdenum (Mo Kα) source, is directed at the crystal.[8]

  • Diffraction: The crystal lattice diffracts the X-rays at specific angles, creating a unique diffraction pattern of spots called reflections.

  • Data Acquisition: The intensities and positions of these reflections are recorded by a detector, such as a CCD or area detector.[3] For the analysis of 4-Iodo-2-methylaniline, an Enraf–Nonius CAD-4 diffractometer was used.[1]

Structure Solution and Refinement

The collected diffraction data is then used to determine the three-dimensional arrangement of atoms in the crystal.

  • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.

  • Structure Solution: The intensities of the reflections are used to determine the positions of the atoms within the unit cell. This is often the most computationally intensive step and can be achieved through various methods, such as direct methods or Patterson methods. Programs like SHELXS are commonly used for this purpose.[1]

  • Structure Refinement: The initial atomic model is refined to best fit the experimental data. This process involves adjusting atomic positions, thermal parameters, and other variables to minimize the difference between the observed and calculated diffraction patterns. Software such as SHELXL is frequently used for refinement.[1]

Experimental Workflow

The following diagram illustrates the general workflow for the X-ray crystallography of a small molecule like a this compound derivative.

experimental_workflow cluster_synthesis Sample Preparation cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of this compound derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification dissolution Dissolve in suitable solvent purification->dissolution crystallization_method Crystallization (Slow Evaporation / Diffusion) dissolution->crystallization_method crystal_selection Select suitable single crystal crystallization_method->crystal_selection mounting Mount crystal on diffractometer crystal_selection->mounting data_collection Collect diffraction data mounting->data_collection structure_solution Solve crystal structure data_collection->structure_solution structure_refinement Refine structural model structure_solution->structure_refinement validation Validate final structure structure_refinement->validation final_structure Crystallographic Information File (CIF) validation->final_structure Final Structure & Data

Caption: Experimental workflow for X-ray crystallography.

References

A Toxicological Deep Dive: Comparing Aniline and Its Halogenated Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the toxicological profiles of chemical compounds is paramount. This guide provides a comprehensive comparison of the toxicology of aniline and its halogenated derivatives, including chloro-, bromo-, and fluoroanilines. By presenting key experimental data, detailed methodologies, and visual representations of toxicological pathways, this document aims to support informed decision-making in research and chemical safety assessment.

Executive Summary

Aniline and its halogenated derivatives are a class of aromatic amines with wide industrial applications, but they also pose significant toxicological risks. The primary toxic effects include methemoglobinemia, genotoxicity, and carcinogenicity. The nature and position of the halogen substituent on the aniline ring play a crucial role in modulating the toxic potency and metabolic fate of these compounds. Generally, halogenation tends to increase the toxicity of the aniline molecule. This guide systematically evaluates and compares these toxicological properties to provide a clear and objective overview.

Quantitative Toxicological Data

The following tables summarize the acute and chronic toxicity data for aniline and its halogenated derivatives. These values are primarily derived from studies in rodent models and provide a comparative basis for assessing their relative toxicity.

Table 1: Acute Toxicity Data for Aniline and Its Halogenated Derivatives

Chemical NameCAS NumberOral LD50 (mg/kg, rat)Dermal LD50 (mg/kg, rabbit)Inhalation LC50 (mg/L, 4h, rat)
Aniline62-53-3250 - 4428201.86 - 3.3
2-Chloroaniline95-51-210161000 (rat)4.2 - 6.1
3-Chloroaniline108-42-9256250 (rat)0.55
4-Chloroaniline106-47-8300 - 4203602.34
2-Bromoaniline591-19-5455No data availableNo data available
3-Bromoaniline591-20-8625No data availableNo data available
4-Bromoaniline106-40-14302500No data available
2-Fluoroaniline348-54-9300No data availableNo data available
3-Fluoroaniline371-40-4460No data availableNo data available
4-Fluoroaniline371-40-4417-460No data availableNo data available
3,4-Dichloroaniline95-76-1530 - 880>1000 (rat)3.3
3-Chloro-4-fluoroaniline367-21-5Harmful if swallowed (ATE: 500-2000 mg/kg)Harmful in contact with skin (ATE: 1000-2000 mg/kg)Harmful if inhaled (ATE: 1-5 mg/L)

Data presented as a range where different studies reported varying values. The species for dermal LD50 is noted in parentheses where it is not the rat.

Table 2: Repeated Dose and Reproductive/Developmental Toxicity Data

Chemical NameStudy TypeSpeciesNOAEL (mg/kg/day)LOAEL (mg/kg/day)Key Effects Observed at LOAEL
Aniline28-day oralRat1030Methemoglobinemia, spleen and liver effects
4-Chloroaniline90-day oralRat210Hematotoxicity, spleen and kidney effects
3,4-DichloroanilineReproductive/Developmental Screening (OECD 422)Rat1 (maternal)5 (maternal)Reduced body weight gain in dams.[1]
4-Methoxy-2-nitroanilineCombined Repeated Dose and Reproductive/Developmental Screening (OECD 422)Rat75 (repeated dose)450 (repeated dose)Hemolytic anemia, liver and thyroid effects.[2]
4-Methoxy-2-nitroanilineCombined Repeated Dose and Reproductive/Developmental Screening (OECD 422)Rat450 (reproductive/developmental)>450No reproductive or developmental toxicity observed.[2]

Mechanisms of Toxicity

The primary mechanisms of toxicity for aniline and its halogenated derivatives involve metabolic activation to reactive intermediates that can induce oxidative stress, bind to macromolecules, and cause genetic damage.

Methemoglobinemia

A hallmark of aniline toxicity is the induction of methemoglobinemia, where the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) state to the ferric (Fe³⁺) state, rendering it incapable of transporting oxygen. This process is mediated by reactive metabolites, particularly phenylhydroxylamines.

Genotoxicity and Carcinogenicity

Many aniline derivatives are genotoxic, capable of inducing mutations and chromosomal damage.[3] Metabolic activation, primarily through N-hydroxylation by cytochrome P450 enzymes, leads to the formation of reactive nitrenium ions that can form DNA adducts.[4] This genotoxic potential is closely linked to their carcinogenicity, with the spleen being a primary target organ for aniline-induced tumors in rats.[3] The International Agency for Research on Cancer (IARC) has classified aniline as "probably carcinogenic to humans" (Group 2A).

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding of the toxicology of these compounds.

cluster_Metabolism Metabolic Activation cluster_Toxicity Toxicological Endpoints Aniline Aniline / Halogenated Aniline N_Hydroxyaniline N-Hydroxyaniline Derivative Aniline->N_Hydroxyaniline N-hydroxylation Nitrenium_Ion Nitrenium Ion (Electrophilic) N_Hydroxyaniline->Nitrenium_Ion Protonation/ Esterification Methemoglobin Methemoglobinemia N_Hydroxyaniline->Methemoglobin Redox Cycling Oxidative_Stress Oxidative Stress N_Hydroxyaniline->Oxidative_Stress DNA_Adducts DNA Adducts Nitrenium_Ion->DNA_Adducts Covalent Binding CYP450 Cytochrome P450 (e.g., CYP1A2, CYP2E1) Mutations Mutations DNA_Adducts->Mutations Cancer Carcinogenicity (e.g., Spleen Tumors) Mutations->Cancer

Caption: Metabolic activation pathway of aniline and its halogenated derivatives leading to toxicity.

cluster_planning Study Planning cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies cluster_analysis Data Analysis & Reporting Lit_Review Literature Review & Preliminary Data Assessment Dose_Selection Dose Range Finding Study Lit_Review->Dose_Selection Ames Ames Test (Mutagenicity) Dose_Selection->Ames Chromosome_Aberration In Vitro Chromosome Aberration Test Dose_Selection->Chromosome_Aberration Acute_Tox Acute Toxicity (LD50/LC50) Dose_Selection->Acute_Tox Micronucleus In Vivo Micronucleus Assay (Genotoxicity) Ames->Micronucleus Chromosome_Aberration->Micronucleus Repeated_Dose Repeated Dose Toxicity (28-day or 90-day) Acute_Tox->Repeated_Dose Repro_Dev_Tox Reproductive/Developmental Toxicity Screening (OECD 422) Repeated_Dose->Repro_Dev_Tox Carcinogenicity Carcinogenicity Bioassay (2-year) Repeated_Dose->Carcinogenicity Histo Histopathology Repro_Dev_Tox->Histo Micronucleus->Carcinogenicity Carcinogenicity->Histo Data_Analysis Statistical Analysis Report Final Report & Risk Assessment Data_Analysis->Report Histo->Data_Analysis

Caption: A typical experimental workflow for the toxicological assessment of aniline derivatives.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducibility and reliability of toxicological studies. The following are summaries of key experimental methodologies.

Acute Oral Toxicity (OECD 425: Acute Oral Toxicity - Up-and-Down Procedure)
  • Principle: This method is a sequential test that uses a minimum number of animals to estimate the LD50.

  • Animals: Typically, young adult female rats are used.

  • Procedure: A single animal is dosed at a starting dose level. If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level. This process continues until the stopping criteria are met.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

  • Endpoint: The LD50 is calculated using the maximum likelihood method.

Subchronic Oral Toxicity (OECD 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents)
  • Principle: To characterize the toxicity profile of a substance following 90 days of repeated oral administration.[5]

  • Animals: Typically, rats of both sexes are used. At least 10 animals per sex per group are recommended.[5]

  • Procedure: The test substance is administered daily in graduated doses to several groups of animals for 90 days. A control group receives the vehicle only.

  • Observations: Daily clinical observations, weekly body weight and food consumption measurements, hematology, clinical chemistry, and urinalysis at termination.

  • Endpoint: A detailed gross necropsy and histopathological examination of organs and tissues are performed to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).

Bacterial Reverse Mutation Test (Ames Test - OECD 471)
  • Principle: This in vitro assay uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which result in a reversion to a prototrophic state.[2]

  • Procedure: Bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver).[6] The mixture is plated on a minimal medium, and the number of revertant colonies is counted after 48-72 hours of incubation.[6]

  • Endpoint: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.[2]

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)
  • Principle: This in vivo assay assesses the genotoxic potential of a substance by detecting damage to chromosomes or the mitotic apparatus in erythroblasts.

  • Animals: Typically, mice or rats are used.

  • Procedure: Animals are exposed to the test substance, usually on two or more occasions. Bone marrow or peripheral blood is collected, and immature erythrocytes are analyzed for the presence of micronuclei.

  • Endpoint: A significant increase in the frequency of micronucleated immature erythrocytes in treated animals compared to controls indicates a genotoxic effect.

Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test (OECD 422)
  • Principle: This study provides information on general systemic toxicity as well as potential effects on male and female reproductive performance, such as gonadal function, mating behavior, conception, and early embryonic development.[7][8]

  • Animals: Typically, rats of both sexes are used.

  • Procedure: The substance is administered daily to male rats for at least four weeks and to female rats for two weeks prior to mating, during mating, gestation, and lactation.[9]

  • Observations: In addition to the observations in a standard repeated dose study, reproductive parameters (e.g., fertility index, gestation length) and offspring viability and growth are monitored.

  • Endpoint: The study aims to establish NOAELs for parental systemic toxicity, reproductive performance, and developmental toxicity in the offspring.[2]

Conclusion

The toxicological profiles of aniline and its halogenated derivatives are complex and significantly influenced by their chemical structure. Halogenation generally increases the toxic potential, although the position of the halogen atom also plays a critical role. A thorough understanding of their comparative toxicity, mechanisms of action, and the appropriate experimental methodologies for their evaluation is essential for the safe handling and use of these compounds in various industrial and research settings. This guide provides a foundational overview to aid researchers and professionals in this endeavor.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.